molecular formula C18H20ClN B3032330 1-(4-Chlorobenzyl)-4-phenylpiperidine CAS No. 143866-73-3

1-(4-Chlorobenzyl)-4-phenylpiperidine

Cat. No.: B3032330
CAS No.: 143866-73-3
M. Wt: 285.8 g/mol
InChI Key: DHOGBBPTQYJAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-4-phenylpiperidine is a functionalized piperidine derivative of significant interest in medicinal chemistry and neuroscience research . Its molecular structure, featuring a piperidine core substituted with 4-chlorobenzyl and phenyl groups, makes it a valuable scaffold for investigating multi-target therapies for complex neurodegenerative conditions . Recent scientific investigations have highlighted its potential in Alzheimer's disease (AD) research. The compound has been synthesized and evaluated as part of a series of novel ligands designed to act as dual-target inhibitors, simultaneously addressing the cholinergic and monoaminergic systems implicated in AD pathology . Specifically, this chemical class is explored for its ability to inhibit acetylcholinesterase (AChE)—a key enzyme whose inhibition increases cholinergic tone to alleviate cognitive decline—while also modulating the serotonin transporter (SERT) to potentially address the depressive symptoms that affect up to 50% of Alzheimer's patients . This dual activity represents a promising strategy for creating multifunctional ligands to manage the multifaceted symptoms of Alzheimer's disease. For researchers, this compound serves as a critical building block in synthetic organic chemistry and a key pharmacophore in drug discovery. It is particularly useful for: Probing structure-activity relationships (SAR) in the design of central nervous system (CNS)-active compounds. Developing and testing novel multi-target therapeutic agents for neurodegenerative and neuropsychiatric disorders. Studying the interactions between piperidine-based structures and biological targets like enzymes and neurotransmitter transporters . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please inquire for custom synthesis, bulk pricing, and comprehensive specifications including NMR, MS, and HPLC purity data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-phenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN/c19-18-8-6-15(7-9-18)14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGBBPTQYJAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396317
Record name 1-(4-chlorobenzyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143866-73-3
Record name 1-(4-chlorobenzyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorobenzyl)-4-phenylpiperidine: Synthesis, Properties, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(4-Chlorobenzyl)-4-phenylpiperidine, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The 4-phenylpiperidine scaffold is a well-established pharmacophore present in a wide array of centrally acting therapeutic agents. This document will delve into the chemical identity, synthesis, and the anticipated pharmacological profile of this specific compound, grounded in the broader understanding of its structural class.

Chemical Identity and Physicochemical Properties

This compound is a tertiary amine featuring a piperidine ring substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a phenyl group. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its molecular identity is well-defined.[1]

PropertyValueSource
Molecular Formula C18H20ClN[1]
Molecular Weight 285.81 g/mol [1]
Synonyms 1-(p-Chlorobenzyl)-4-phenylpiperidine[1]

Note: Further physicochemical properties such as melting point, boiling point, and solubility would require experimental determination.

Synthesis of this compound

The most direct and widely employed method for the synthesis of N-substituted piperidines is through the N-alkylation of the corresponding secondary amine.[2] In the case of this compound, this involves the reaction of 4-phenylpiperidine with 4-chlorobenzyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Phenylpiperidine 4-Phenylpiperidine Reaction_Mixture Reaction_Mixture 4-Phenylpiperidine->Reaction_Mixture Nucleophile 4-Chlorobenzyl_chloride 4-Chlorobenzyl_chloride 4-Chlorobenzyl_chloride->Reaction_Mixture Electrophile Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Product This compound Byproduct Base Hydrochloride Salt Reaction_Mixture->Product N-Alkylation Reaction_Mixture->Byproduct

Caption: Synthetic workflow for this compound.

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Phenylpiperidine

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K2CO3) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylpiperidine (1.0 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (1.5-2.0 equivalents) to the stirred solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Alkylation: To this suspension, add a solution of 4-chlorobenzyl chloride (1.0-1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature. The slow addition helps to control any potential exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the amine with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvents: The presence of water can lead to side reactions, such as the hydrolysis of the benzyl chloride.

  • Excess Base: Ensures the complete neutralization of the generated acid, driving the reaction to completion.

Potential Applications and Pharmacological Rationale

The 4-phenylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, known for its interaction with various central nervous system (CNS) targets.[3] Derivatives of this structure are found in potent opioid analgesics and atypical antipsychotics.[3][4]

The pharmacological profile of this compound is likely to be multifaceted, with potential interactions at several key receptor systems within the CNS.[3]

  • Opioid Receptors: The 4-phenylpiperidine structure is a well-established pharmacophore for opioid receptor agonists, particularly at the µ-opioid receptor.[3] This interaction is the foundation for the analgesic properties of many of its derivatives. It is plausible that this compound could exhibit affinity for µ-opioid receptors.

  • Dopamine D2 Receptors: The 4-phenylpiperidine scaffold is also present in several antipsychotic drugs that act as antagonists or partial agonists at dopamine D2 receptors.[3]

  • Sigma Receptors: Certain 4-phenylpiperidine derivatives have shown high affinity for sigma receptors, which are implicated in a variety of neurological functions and may represent targets for novel psychotherapeutic agents.[5]

  • Monoamine Transporters: Some 4-phenylpiperidine derivatives act as monoamine reuptake inhibitors, affecting the synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin.[4]

The N-benzyl substituent, particularly with a para-chloro substitution, can influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its binding affinity and selectivity for different receptors.

G Compound This compound Target1 µ-Opioid Receptor Compound->Target1 Target2 Dopamine D2 Receptor Compound->Target2 Target3 Sigma Receptor Compound->Target3 Target4 Monoamine Transporters Compound->Target4 Effect1 Analgesia Target1->Effect1 Effect2 Antipsychotic Activity Target2->Effect2 Effect3 Neuromodulation Target3->Effect3 Effect4 Antidepressant/Stimulant Activity Target4->Effect4

Caption: Potential pharmacological targets and effects of the compound.

Conclusion

This compound is a compound with a strong foundation for potential biological activity within the central nervous system. Its synthesis is readily achievable through standard N-alkylation procedures. Based on the extensive research into the 4-phenylpiperidine scaffold, this compound warrants investigation for its potential as an opioid agonist, a dopamine receptor modulator, a sigma receptor ligand, or a monoamine reuptake inhibitor. Further pharmacological characterization is necessary to elucidate its specific mechanism of action and therapeutic potential.

References

  • Wikipedia. (2023). Phenylpiperidines. Retrieved from [Link]

  • Glennon, R. A., et al. (1994). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 37(16), 2828-2835. Retrieved from [Link]

  • Wang, X., et al. (2006). Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists. Advanced Materials Research, 361-363, 1345-1348. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Applications of 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chlorobenzyl)-4-phenylpiperidine (CAS: 143866-73-3) is a synthetic small molecule characterized by a privileged 4-phenylpiperidine scaffold N-alkylated with a 4-chlorobenzyl moiety[1]. This structural motif is highly valued in medicinal chemistry and neuropharmacology due to its ability to cross the blood-brain barrier (BBB) and interact with monoamine transporters, sigma receptors, and NMDA receptors. This whitepaper provides an authoritative guide on its molecular properties, synthetic validation, and experimental protocols for researchers and drug development professionals.

Physicochemical Properties & Molecular Identity

Understanding the baseline physicochemical properties is critical for predicting pharmacokinetic behavior, particularly lipophilicity and membrane permeability. The addition of the chlorobenzyl group significantly alters the electronic and steric profile of the base piperidine ring[2].

Table 1: Molecular and Physicochemical Data

PropertyValueCausality / Significance
IUPAC Name 1-[(4-Chlorophenyl)methyl]-4-phenylpiperidineDefines the exact connectivity of the core scaffold and its substituents[3].
CAS Registry Number 143866-73-3Unique identifier for literature tracking and vendor sourcing[1].
Molecular Formula C18H20ClNIndicates a highly carbon-rich, lipophilic structure[2].
Molecular Weight 285.81 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ideal for oral bioavailability[2].
Hydrogen Bond Donors 0The tertiary amine lacks N-H bonds, increasing overall lipophilicity.
Hydrogen Bond Acceptors 1The basic piperidine nitrogen can accept a single hydrogen bond.
Estimated LogP ~4.5 - 5.0High lipid solubility ensures rapid blood-brain barrier (BBB) penetration.

Synthetic Methodology: N-Alkylation Workflow

The most efficient and scalable route to synthesize this compound is via the bimolecular nucleophilic substitution (SN2) of 4-phenylpiperidine with 4-chlorobenzyl chloride[4].

Causality in Experimental Design:
  • Nucleophile: 4-phenylpiperidine acts as the nucleophile. The secondary amine is highly reactive and sterically accessible.

  • Electrophile: 4-chlorobenzyl chloride is an excellent electrophile because the benzylic position stabilizes the transition state during SN2 displacement[5].

  • Base (Potassium Carbonate - K2CO3): A mild inorganic base is chosen to neutralize the HCl byproduct. Using K2CO3 prevents unwanted side reactions (such as degradation or exhaustive alkylation) that stronger bases might induce.

  • Solvent (Acetonitrile - MeCN): A polar aprotic solvent accelerates the SN2 reaction by tightly solvating the cation (K+) while leaving the nucleophile relatively "naked" and highly reactive.

Step-by-Step Synthesis Protocol:
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpiperidine (1.0 eq, 10 mmol) in anhydrous acetonitrile (30 mL).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq, 25 mmol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Electrophile Addition: Slowly add 4-chlorobenzyl chloride (1.1 eq, 11 mmol) dropwise via syringe. Reasoning: Dropwise addition prevents localized heating and minimizes the risk of quaternary ammonium salt formation[4].

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C for 6–8 hours under a continuous nitrogen atmosphere. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Workup: Cool the mixture to room temperature, filter the inorganic salts over a Celite pad, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexane/EtOAc) to yield pure this compound.

SynthesisWorkflow A 4-Phenylpiperidine (Nucleophile) C SN2 N-Alkylation Base: K2CO3 Solvent: MeCN Temp: 80°C A->C B 4-Chlorobenzyl chloride (Electrophile) B->C D 1-(4-Chlorobenzyl)- 4-phenylpiperidine (Target Compound) C->D HCl elimination

SN2 N-Alkylation workflow for the synthesis of this compound.

Pharmacological Relevance & Structural Causality

The 4-phenylpiperidine class is widely recognized as a "privileged scaffold" in neuropharmacology. The strategic addition of the 4-chlorobenzyl group profoundly alters its receptor affinity profile and pharmacokinetic distribution.

  • Lipophilicity and BBB Penetration: The highly hydrophobic 4-chlorobenzyl group drives the LogP up, ensuring the molecule rapidly partitions into the lipid-rich environment of the central nervous system (CNS).

  • Receptor Binding Pocket Alignment: The dual aromatic rings (phenyl and chlorophenyl) separated by the flexible piperidine core allow the molecule to adopt a folded, "U-shaped" conformation. This is critical for fitting into the deep hydrophobic pockets of Monoamine Transporters (DAT/SERT) and the Sigma-1 receptor.

  • Halogen Bonding: The para-chloro substituent on the benzyl ring can participate in halogen bonding with specific amino acid residues (e.g., backbone carbonyls) within receptor active sites, significantly increasing binding affinity and target residence time.

PharmacologicalPathways Core This compound (Highly Lipophilic Scaffold) Sub1 Sigma-1 Receptor Agonism/Antagonism Core->Sub1 Hydrophobic Pocket Binding Sub2 Monoamine Transporter Inhibition (DAT/SERT) Core->Sub2 Phenylpiperidine Pharmacophore Sub3 NMDA Receptor Modulation Core->Sub3 Allosteric Interaction Effect1 Neuroprotection & Analgesia Sub1->Effect1 Effect2 Dopaminergic / Serotonergic Signaling Sub2->Effect2 Effect3 Neuropathic Pain Attenuation Sub3->Effect3

Predicted pharmacological target mapping for the this compound scaffold.

Analytical Validation Protocol

To ensure trustworthiness and establish a self-validating system for the synthesized batch, rigorous analytical characterization is mandatory. The following protocols confirm both identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To confirm the exact molecular weight and assess the purity of the synthesized batch.

  • Methodology: Utilize a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile phase A: 0.1% Formic acid in HPLC-grade Water.

    • Mobile phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Self-Validating Result: The basic tertiary amine will readily protonate in the electrospray ionization (ESI+) source. The mass spectrum must display a dominant[M+H]+ peak at m/z 286.8. Crucially, the isotopic pattern must show a 3:1 ratio for the m/z 286.8 and 288.8 peaks, definitively confirming the presence of a single chlorine atom.

Nuclear Magnetic Resonance (1H-NMR) Spectroscopy
  • Purpose: To verify the structural connectivity and ensure no regioisomers or unreacted starting materials remain.

  • Methodology: Dissolve 10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl3). Acquire the spectrum at 400 MHz or higher.

  • Key Diagnostic Peaks:

    • Benzylic Protons (Singlet, ~3.5 ppm): Integration of 2H. This sharp singlet confirms the successful attachment of the chlorobenzyl group to the piperidine nitrogen.

    • Aromatic Protons (Multiplets, 7.1 - 7.4 ppm): Integration of 9H. This includes 5 protons from the unsubstituted phenyl ring and 4 protons from the para-substituted chlorophenyl ring. The chlorophenyl protons should appear as two distinct doublets (an AA'BB' system), validating the para-substitution pattern.

    • Piperidine Core (Complex multiplets, 1.5 - 3.0 ppm): Integration of 9H (four CH2 groups and one CH group).

References

  • European Patent Office. "INHIBITORS OF ARGINASE AND THEIR THERAPEUTIC APPLICATIONS - Patent 2768491." (Details the alkylation of 4-phenylpiperidine with 4-chlorobenzyl chloride). EPO. Available at:[Link]

  • Scribd. "The Chemistry of Drugs 3-rd PDF." (Discusses the chemistry of 4-phenylpiperidine derivatives and 4-chlorobenzyl chloride). Scribd. Available at:[Link]

Sources

Technical Guide: Solubility Profile of 1-(4-Chlorobenzyl)-4-phenylpiperidine in Organic Solvents

[1][2]

Executive Summary

This compound (Molecular Formula: C₁₈H₂₀ClN; MW: 285.81 g/mol ) is a lipophilic N-substituted piperidine derivative.[1][2] Structurally, it serves as a critical pharmacophore in the synthesis of sigma receptor ligands, antihistamines (e.g., clemastine analogs), and specific analgesic intermediates.

Unlike common pharmacopeial standards, this compound lacks a widely published, centralized solubility dataset. Consequently, this guide synthesizes predicted physicochemical behavior based on Structure-Property Relationships (SPR) and provides a validated experimental protocol for researchers to generate precise thermodynamic solubility data.[2]

Key Insight: The molecule exhibits a Type II (Lipophilic/Basic) solubility profile. It is practically insoluble in neutral water but shows high solubility in chlorinated solvents and moderate-to-high solubility in polar aprotic solvents.[1][2] Its solubility is pH-dependent due to the basic piperidine nitrogen (pKa ~8.5–9.5).[2]

Physicochemical Characterization & Predicted Solubility[1][2][3][4][5]

To understand the solubility behavior, we must first analyze the molecular descriptors that govern solute-solvent interactions.[1][2]

Core Molecular Descriptors
PropertyValue (Estimated)Mechanistic Implication
Molecular Weight 285.81 g/mol Moderate size; diffusion rates in solvent will be typical for small molecules.[1][2]
LogP (Octanol/Water) ~4.8 – 5.2Highly Lipophilic. Indicates strong affinity for non-polar solvents and poor aqueous solubility.[2]
pKa (Basic N) ~8.9The piperidine nitrogen is protonatable. Solubility in aqueous media increases drastically at pH < 6.[2]
H-Bond Donors 0Lacks -OH or -NH groups; relies on van der Waals and dipole-dipole interactions.[1][2]
H-Bond Acceptors 1 (Tertiary Amine)Can accept protons from protic solvents (e.g., Methanol), aiding solubility.[2]
Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and the "like dissolves like" principle, the expected solubility profile is as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Strong dispersion forces; ideal for extraction.[1][2]
Polar Aprotic DMSO, DMF, THFHigh (>50 mg/mL)Dipole-dipole interactions solubilize the polar amine core.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)H-bonding with the amine nitrogen; solubility increases significantly with temperature.
Non-Polar Toluene, BenzeneModerate to High Favorable

interactions between the phenyl rings and solvent.[2]
Alkanes Hexane, HeptaneLow to Moderate Lipophilic nature allows some solubility, but polarity mismatch limits it compared to toluene.
Aqueous Water (pH 7)Insoluble (<0.01 mg/mL)Hydrophobic effect dominates.

Thermodynamic Modeling of Solubility

For researchers requiring precise data for crystallization or formulation, solubility is rarely a single number; it is a function of temperature. We utilize the Apelblat Equation , a semi-empirical model derived from the Clausius-Clapeyron relation, to correlate mole fraction solubility (


The Modified Apelblat Equation
2
  • 
     : Mole fraction solubility of the solute.[3]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants determined by regression analysis of experimental data.
    
Thermodynamic Parameters (Van't Hoff Analysis)

From the solubility data, you can derive the dissolution enthalpy (



2
  • Positive

    
     : Endothermic dissolution (Solubility increases with T).[2]
    
  • Negative

    
     : Exothermic dissolution (Solubility decreases with T).[2]
    
  • Note: For this compound in alcoholic solvents, dissolution is expected to be endothermic (absorbing heat).[1][2]

Experimental Protocol: Determination of Equilibrium Solubility

Objective: To accurately measure the mole fraction solubility of this compound in a specific solvent at a defined temperature.

Methodology: Isothermal Shake-Flask Method

This is the "Gold Standard" for thermodynamic solubility.[1][2]

Reagents & Equipment:

  • Compound: this compound (Purity >98%).[1][2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Toluene, etc.).

  • Equipment: Orbital Shaker with temperature control (

    
    C), Syringe Filters (0.22 
    
    
    m PTFE), HPLC-UV/Vis.[2]
Workflow Diagram

SolubilityProtocolStartStart: Weigh Excess SolidSolventAddAdd Solvent (e.g., 5 mL)to Saturated SuspensionStart->SolventAddEquilibrationEquilibrate in Shaker(24-48h @ Target Temp)SolventAdd->EquilibrationSettleAllow Phase Separation(Sedimentation for 2h)Equilibration->SettleFilterFilter Supernatant(0.22 µm PTFE, Pre-heated)Settle->FilterDiluteDilute for Quantification(Mobile Phase)Filter->DiluteAnalyzeHPLC/UV AnalysisDilute->AnalyzeCalcCalculate Mole Fraction (x)& Mass Solubility (S)Analyze->Calc

Figure 1: Standardized Isothermal Shake-Flask Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation: Place an excess of solid this compound (~100 mg) into a glass vial.

  • Solvation: Add 2–5 mL of the target solvent. Ensure solid persists (saturated solution).[2]

  • Equilibration: Agitate at the specific temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours (maintain temperature).

  • Filtration: Withdraw the supernatant and filter through a 0.22

    
    m PTFE filter. Critical: Pre-warm the syringe/filter to the bath temperature to prevent precipitation during filtration.
    
  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and inject.

  • Calculation:

    
    
    

Applications in Purification & Crystallization

Understanding the solubility profile allows for the design of efficient purification processes.

Recrystallization Strategy

Given the predicted profile (High in DCM, Moderate in Alcohols, Low in Water/Alkanes), the following solvent systems are recommended for recrystallization:

  • Single Solvent: Ethanol or Isopropanol .[2]

    • Method: Dissolve at reflux (high solubility predicted) and cool to 0–4°C. The steep solubility curve of lipophilic amines in alcohols usually yields high recovery.

  • Anti-Solvent Precipitation: DCM + Hexane .[2]

    • Method: Dissolve the crude compound in a minimum volume of Dichloromethane (DCM). Slowly add Hexane (anti-solvent) until turbidity persists.[2] Cool to induce crystallization.[2]

Salt Formation

To improve aqueous solubility for biological assays, convert the free base to a hydrochloride salt:

2
  • The salt will precipitate immediately from non-polar solvents like Ether or Hexane.[2]

Logic of Solubility Modeling

The following diagram illustrates how experimental data is transformed into a predictive model using the Apelblat equation.

ModelingLogicDataExperimental Data(x vs T)RegressionNon-linear Regression(ln x = A + B/T + C ln T)Data->Regression InputParamsModel Parameters(A, B, C)Regression->Params FitThermoThermodynamic Calculation(ΔH, ΔS, ΔG)Params->Thermo Derive

Figure 2: Computational workflow for deriving thermodynamic parameters from solubility data.

References

  • Shake-Flask Methodology

    • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics.

  • Compound Characterization Data

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 134826, 1-(4-Chlorobenzyl)piperazine (Analog). Retrieved from PubChem.[2][4][5] [2]

  • Solubility Parameter Theory

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2]

The N-Benzyl-4-Phenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl-4-phenylpiperidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents targeting the central nervous system (CNS). This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of N-benzyl-4-phenylpiperidine derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The Strategic Advantage of the N-Benzyl-4-Phenylpiperidine Core

The N-benzyl-4-phenylpiperidine framework offers a unique combination of a rigid piperidine ring, a lipophilic N-benzyl group, and a versatile 4-phenyl substituent. This arrangement allows for systematic modifications to fine-tune the molecule's three-dimensional structure, physicochemical properties, and ultimately, its interaction with biological targets. The piperidine nitrogen provides a basic center, crucial for interactions with many receptors, while the aromatic rings offer platforms for a wide range of substitutions to modulate potency, selectivity, and pharmacokinetic profiles.

Key Synthetic Strategies: Building the Core and its Analogs

The construction of the N-benzyl-4-phenylpiperidine scaffold and its derivatives can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach to synthesizing N-benzyl-4-phenylpiperidine derivatives involves a multi-step sequence starting from commercially available precursors. This workflow allows for the introduction of diversity at various positions of the scaffold.

cluster_0 Core Synthesis Start 4-Piperidone or 4-Phenylpiperidine Step1 N-Benzylation Start->Step1 Intermediate1 N-Benzyl-4-piperidone or N-Benzyl-4-phenylpiperidine Step1->Intermediate1 Step2 Functionalization at C4 Intermediate1->Step2 Final_Product N-Benzyl-4-phenylpiperidine Derivatives Step2->Final_Product

Caption: General synthetic workflow for N-benzyl-4-phenylpiperidine derivatives.

Experimental Protocol 1: Synthesis via N-Benzylation of 4-Phenylpiperidine

This protocol outlines a fundamental method for preparing the core scaffold.

Step 1: N-Benzylation

  • To a solution of 4-phenylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0-3.0 eq).

  • Add benzyl bromide or a substituted benzyl halide (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-phenylpiperidine.

Experimental Protocol 2: Synthesis via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction offers a versatile method for introducing the 4-phenyl group, allowing for a wide range of substituted aryl moieties.[1]

Step 1: Preparation of 4-Iodo-N-benzylpiperidine

  • Synthesize 4-iodo-N-benzylpiperidine from N-benzyl-4-hydroxypiperidine using standard iodination procedures.

Step 2: Suzuki Cross-Coupling

  • To a degassed mixture of 4-iodo-N-benzylpiperidine (1.0 eq), a phenylboronic acid derivative (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base like sodium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-benzyl-4-phenylpiperidine derivative.

Structure-Activity Relationships (SAR): Tailoring Molecules for Specific Targets

The pharmacological activity of N-benzyl-4-phenylpiperidine derivatives is highly dependent on the nature and position of substituents on both the benzyl and phenyl rings, as well as on the piperidine core itself.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A significant area of research has focused on developing N-benzyl-4-phenylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[2][3][4][5][6][7][8] The SAR in this class is well-defined:

  • N-Benzyl Group: The benzyl group is crucial for binding to the peripheral anionic site (PAS) of the AChE enzyme. Substitutions on the benzyl ring can modulate potency.

  • 4-Position of Piperidine: The substituent at the 4-position of the piperidine ring plays a critical role in interacting with the catalytic active site (CAS) of AChE. Linkers of varying lengths and compositions connecting the piperidine to another moiety have been extensively explored.

  • Donepezil as a Prime Example: Donepezil (Aricept®), a marketed drug for Alzheimer's disease, is a prominent example of an N-benzylpiperidine derivative. It features a 5,6-dimethoxyindan-1-one moiety linked to the 4-position of the N-benzylpiperidine core.[2]

CompoundR1 (N-substituent)R2 (4-substituent)AChE IC₅₀ (nM)Reference
DonepezilBenzyl5,6-dimethoxyindan-1-one-2-ylmethyl5.7[2]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidineBenzyl2-[4-(benzoylamino)phthalimido]ethyl1.2[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineBenzyl2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl0.56[7]
Compound 233-chlorobenzyl8-(isoindoline-1,3-dione)octylaminoBuChE IC₅₀ = 720[5]
Opioid Receptor Modulators for Pain Management

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, with fentanyl and its analogs being prime examples.[9][10] The N-benzyl substitution has been explored to modulate the affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • N-Substituent: The nature of the N-substituent is a key determinant of opioid receptor activity. While a phenethyl group is common in potent µ-opioid agonists like fentanyl, the N-benzyl group has also been utilized in the design of both agonists and antagonists.[11][12][13]

  • 4-Phenyl and 4-Acyl/Alkoxycarbonyl Groups: The 4-phenyl ring is crucial for binding to the opioid receptor. Additionally, an acyl or alkoxycarbonyl group at the 4-position, often in a cis-relationship with the phenyl ring, is a common feature of potent µ-opioid agonists.[11][12]

CompoundN-substituent4-substituentReceptor TargetActivityReference
Pethidine (Meperidine)Methyl4-ethoxycarbonylµ-opioidAgonist[11]
FentanylPhenethylN-phenylpropanamidoµ-opioidPotent Agonist[9][10]
Benzylpiperidine derivative 52BenzylVaried amidesµ-opioid/σ1Dual Ligand[14]

Pharmacological Applications and Mechanisms of Action

The versatility of the N-benzyl-4-phenylpiperidine scaffold has led to its investigation in a wide range of CNS disorders.

Neurodegenerative Diseases: Beyond Cholinesterase Inhibition

In the context of Alzheimer's disease, beyond AChE inhibition, some N-benzylpiperidine derivatives have been designed to possess multi-target activity, including the inhibition of butyrylcholinesterase (BuChE) and the prevention of β-amyloid aggregation.[5][6] One promising compound demonstrated significant BuChE inhibition (IC₅₀ = 0.72 µM) and anti-amyloid aggregation activity, showing comparable efficacy to donepezil in an in vivo model of memory impairment.[5]

Pain Management: Modulating the Opioid System

N-benzyl-4-phenylpiperidine derivatives have been explored as potent analgesics through their action on opioid receptors. Fentanyl, a powerful synthetic opioid, is a cornerstone in the management of severe pain.[9][10] The mechanism of action involves the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs).

The binding of an opioid agonist to the µ-opioid receptor initiates a signaling cascade that ultimately leads to an analgesic effect.

cluster_0 Opioid Receptor Signaling Opioid Opioid Agonist (e.g., Fentanyl derivative) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Simplified opioid receptor signaling pathway leading to analgesia.

Upon agonist binding, the G-protein dissociates, and its subunits modulate downstream effectors.[15] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in reduced neuronal excitability and decreased neurotransmitter release, which underlies the analgesic effect.[16]

Other CNS Applications

The N-benzyl-4-phenylpiperidine scaffold has also been investigated for other CNS targets, including:

  • Sigma Receptors: Derivatives have shown high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[14]

  • Monoamine Transporters: Certain analogs act as monoamine reuptake inhibitors, suggesting potential as antidepressants or treatments for substance abuse.

Conclusion and Future Perspectives

The N-benzyl-4-phenylpiperidine scaffold continues to be a highly fruitful starting point for the design of novel CNS-active agents. Its synthetic accessibility and the well-documented structure-activity relationships for key targets like acetylcholinesterase and opioid receptors provide a solid foundation for further drug discovery efforts. Future research will likely focus on the development of multi-target ligands to address the complex nature of neurodegenerative diseases and the design of opioid receptor modulators with improved side-effect profiles. The continued exploration of this privileged structure holds significant promise for the development of the next generation of therapeutics for a range of challenging neurological and psychiatric conditions.

References

  • Che, T., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Neuron, 111(22), 3586-3601. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]

  • Opioid receptor signaling pathway. All four types of opioid receptor... - ResearchGate. (n.d.). Retrieved from [Link]

  • Gopalakrishnan, L., Chatterjee, O., & Kumar, S. (2019). Opioid receptors signaling network. Journal of Cell Communication and Signaling, 13(4), 457-463. [Link]

  • Gálvez, L. A., Abuchaibe, D. H., Pulgarín, J. L. C., & Martín, C. L. B. (2024). Current understanding of opioid receptors and their signaling pathways. Revista Colombiana de Anestesiología, 52(2), e1095. [Link]

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., ... & Tagat, J. (2001). Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. The Journal of organic chemistry, 66(7), 2487-2492. [Link]

  • Vallejo, R., Barkin, R. L., & Goudas, L. C. (2017). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain physician, 20(2S), S59-S73. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]

  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Yamatsu, K. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl) piperidine and related derivatives. Journal of medicinal chemistry, 33(7), 1880-1887. [Link]

  • Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European journal of medicinal chemistry, 41(2), 226-232. [Link]

  • Szymański, P., Mikiciuk-Olasik, E., & Giebultowicz, J. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & medicinal chemistry, 23(9), 2096-2108. [Link]

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

  • Vallejo, R., Goudas, L. C., & Barkin, R. L. (2017). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain physician, 20(2S), S59. [Link]

  • Waiker, D. K., Verma, A., Saraf, P., T. A., G., Krishnamurthy, S., Chaurasia, R. N., & Shrivastava, S. K. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1, 3, 4-oxadiazol-2-yl) thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS omega, 8(9), 9394-9414. [Link]

  • Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European journal of medicinal chemistry, 41(2), 226-232. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamatsu, K. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino) ethyl] piperidine derivatives. Journal of medicinal chemistry, 35(24), 4542-4548. [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. (n.d.). Retrieved from [Link]

  • Wang, C., Jiang, S., Zhang, Y., Zhang, A., & Yue, Y. (2004). Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. Letters in Drug Design & Discovery, 1(4), 349-352. [Link]

  • Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. (2006). Synthetic Communications, 36(15), 2153-2158. [Link]

  • Method for preparing 4-amino-4-phenylpiperidines. (n.d.).
  • Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? | Medznat. (2020, March 13). Retrieved from [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 293-308. [Link]

  • Phenylpiperidines - Wikipedia. (n.d.). Retrieved from [Link]

  • Narayanan, S. E., & N, S. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Pharmaceuticals, 16(7), 1007. [Link]

  • Wang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., ... & You, H. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1, 3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 35(1), 329-340. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Retrieved from [Link]

  • Zhang, M., Zhang, T., Zhang, Y., Liu, Y., Zhang, A., & Yue, Y. (2020). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic & medicinal chemistry, 28(1), 115206. [Link]

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Ford, J., Josien, H., ... & Tagat, J. (2001). Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. The Journal of organic chemistry, 66(7), 2487-2492. [Link]

  • 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Phenylpiperidine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Li, Y., Wang, Y., Wang, Y., Wang, Y., Li, Y., Wang, Y., ... & You, H. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of medicinal chemistry, 65(17), 11846-11863. [Link]

Sources

An In-Depth Technical Safety Guide on 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed safety and handling overview of 1-(4-Chlorobenzyl)-4-phenylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a core structure in numerous pharmaceuticals, and understanding the safety profile of its analogs is paramount for laboratory safety and the integrity of research.[1][2] As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific compound, this document synthesizes information from structurally related compounds to provide a robust, albeit inferred, safety profile. The primary analogs referenced include N-benzylpiperidine and 4-phenylpiperidine derivatives.

Chemical and Physical Properties

A foundational aspect of safety is understanding the physical and chemical properties of a substance. For this compound, the following information has been identified:

PropertyValueSource
Molecular Formula C₁₈H₂₀ClN[3]
Molecular Weight 285.81 g/mol [3]
Appearance Not explicitly documented; likely a solid or oil at room temperature, typical for similar compounds.Inferred
Solubility Not explicitly documented; likely soluble in organic solvents.Inferred

Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for this compound, this section infers potential hazards from analogous compounds. The 4-phenylpiperidine structure is a known pharmacophore for opioid receptor agonists, which can have significant physiological effects.[4][5][6]

Anticipated Health Effects:

  • Ingestion: May be harmful if swallowed.[7] Accidental ingestion of similar piperidine derivatives may lead to adverse health effects.[7]

  • Inhalation: May cause respiratory tract irritation.[8]

  • Skin Contact: May cause skin irritation.[7] Some piperidine derivatives can cause skin sensitization, an allergic reaction that becomes apparent upon re-exposure.[8]

  • Eye Contact: May cause eye irritation.[8]

Potential Pharmacological Effects:

The 4-phenylpiperidine moiety is a core component of various opioid analgesics.[2][9] Therefore, this compound may exhibit activity at opioid receptors, potentially leading to CNS effects. Researchers should handle this compound with the understanding that it may have uncharacterized pharmacological activity.

Handling, Storage, and Engineering Controls

Proper handling and storage are critical to minimize exposure and ensure the stability of the compound. The following protocols are recommended based on best practices for handling research chemicals and data from related compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

Storage

Proper storage conditions are essential for maintaining the integrity of the compound and preventing accidents.

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances.[10]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[7][11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following first-aid measures are based on data for structurally similar compounds:

Exposure RouteFirst-Aid ProtocolSource(s)
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[8][10]
Spills and Leaks
  • Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and collect the material for disposal.

Synthesis and Reactivity

Understanding the synthesis of this compound can provide insights into its reactivity and potential impurities. A common synthetic route is the N-alkylation of 4-phenylpiperidine with 4-chlorobenzyl chloride.[12]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction N-Alkylation cluster_product Product A 4-Phenylpiperidine C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) A->C B 4-Chlorobenzyl Chloride B->C D This compound C->D

Caption: A potential synthetic pathway for this compound.

Hazardous Decomposition Products:

Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

  • Cole-Parmer. (2005, January 4).
  • Cayman Chemical. (2025, August 18).
  • Santa Cruz Biotechnology. 4-Benzylpiperidine.
  • Thermo Fisher Scientific. (2025, September 7).
  • Thermo Fisher Scientific.
  • Tang, Y., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(1), 113-121.
  • Taylor & Francis. 4-Phenylpiperidine – Knowledge and References.
  • United Nations Economic and Social Council. (2024, January 4). Note by the Secretariat on the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.
  • PubMed. (2006, February 15). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method.
  • Kamal, A., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • PubMed.
  • Chem-Impex. 4-Phenylpiperidine.
  • ChemicalBook. 1-(4-CHLOROBENZYL)
  • Google Patents.
  • Sigma-Aldrich. 1-(4-Chlorobenzyl)piperazine 98 23145-88-2.
  • ResearchGate. (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Wikipedia. 4-Phenylpiperidine.
  • ChemicalBook. This compound.
  • Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
  • PubMed. Conformation-activity study of 4-phenylpiperidine analgesics.
  • Google Patents.
  • Academia.edu. Synthesis and smooth muscle-selective relaxant activity of a piperidine analogue: 1-(4′-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride.
  • Goel, K. K., et al.

Sources

A Technical Guide to the Therapeutic Potential of 1-(4-Chlorobenzyl)-4-phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. This guide focuses on a specific subclass: 1-(4-Chlorobenzyl)-4-phenylpiperidine analogs. We will provide an in-depth analysis of their synthesis, pharmacological profile, and burgeoning therapeutic potential. The primary mechanism of action for many of these analogs is the inhibition of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. Furthermore, emerging evidence points to a significant anti-neuroinflammatory role, suggesting a multi-faceted therapeutic utility. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of current knowledge and field-proven insights into the experimental validation of this promising class of compounds.

Introduction: The Versatile 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine motif is a cornerstone in the design of drugs targeting the central nervous system (CNS). Its rigid structure allows for precise orientation of key pharmacophoric elements, leading to high-affinity interactions with various receptors and transporters.[1][2] Analogs based on this scaffold have been developed as analgesics, antipsychotics, and antidepressants.[2][3]

The introduction of a 1-(4-Chlorobenzyl) group serves a dual purpose. The benzyl moiety provides a key aromatic interaction point within the target protein's binding pocket, while the para-chloro substituent, an electron-withdrawing group, has been shown to be beneficial for high-affinity binding to the dopamine transporter (DAT).[4] This specific substitution pattern has yielded a class of compounds with significant potential for treating CNS disorders linked to dopaminergic dysregulation and neuroinflammation, such as neurodegenerative diseases.[5][6]

This guide will explore the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols necessary to evaluate the therapeutic potential of these specific analogs.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of this compound analogs is typically achieved through well-established and robust chemical methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the piperidine ring. The most common and efficient approaches are direct N-alkylation and reductive amination.

A generalized workflow for the synthesis is presented below. Reductive amination is often favored as it proceeds under mild conditions and minimizes the potential for quaternary ammonium salt formation, which can be a side reaction in direct alkylation.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Direct N-Alkylation A 4-Phenylpiperidine C Intermediate Imine/Enamine A->C Condensation B 4-Chlorobenzaldehyde B->C E Target Analog C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E F 4-Phenylpiperidine I Target Analog F->I SN2 Reaction G 4-Chlorobenzyl chloride G->I H Base (e.g., K₂CO₃) H->I G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Microglia (Immune Cell) DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DA_synapse DA DA->DA_synapse DA_receptor Dopamine Receptors DA_synapse->DA_receptor DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Signal Transduction Signal Transduction DA_receptor->Signal Transduction LPS Inflammatory Stimulus (e.g., LPS) NFkB_pathway NF-κB Pathway LPS->NFkB_pathway Inflammation Pro-inflammatory Mediators (IL-6, TNF-α) NFkB_pathway->Inflammation Analog2 1-(4-Chlorobenzyl)- 4-phenylpiperidine Analog Analog2->NFkB_pathway Inhibits DAT->DA Analog1 1-(4-Chlorobenzyl)- 4-phenylpiperidine Analog Analog1->DAT Blocks SAR cluster_info Key Modification Points & SAR Insights compound compound R1_label Position R1 (N-Benzyl Ring): R2_label Position R2 (Piperidine Ring): R1_info • 4-Chloro (electron-withdrawing) enhances DAT affinity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1H1fGErl-avzN3i8MkUtIcjMkpNcLpyxH2RB84MCuobH57yKR2ca9miCuOnFIhQDFmRhAKpQbP_RghJGvKR9853mMF9N85m8X5effBo-h1qTMPkC90yBSEHUrup74gXXcAeE%3D)]n• Other substitutions can modulate selectivity vs. SERT/NET. R3_label Position R3 (4-Phenyl Ring): R2_info • Small alkyl groups can be tolerated. • Polar groups may impact BBB penetration. R3_info • Substitutions here significantly affect potency and selectivity. • Lipophilic groups may increase affinity but also off-target effects.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026


-Alkylation of 4-Phenylpiperidine via Direct Substitution and Reductive Amination

Executive Summary

The synthesis of 1-(4-chlorobenzyl)-4-phenylpiperidine represents a fundamental transformation in medicinal chemistry. This scaffold serves as a critical pharmacophore in the development of sigma receptor ligands, acetylcholinesterase inhibitors, and antihistamines.

This application note details two distinct, high-yield synthetic pathways:

  • Direct

    
    -Alkylation (S
    
    
    
    2):
    A robust, cost-effective method suitable for large-scale production.
  • Reductive Amination: A milder, highly selective approach preferred for combinatorial library generation and sensitive substrates.

Both protocols have been optimized for reproducibility, high purity (>95%), and operational safety.

Chemical Retrosynthesis & Strategy

The target molecule is a tertiary amine constructed from a secondary amine (4-phenylpiperidine) and a 4-chlorobenzyl electrophile.

Pathway Analysis
  • Route A (Nucleophilic Substitution): Utilizes 4-chlorobenzyl chloride.[1][2] The reaction is driven by a weak base (

    
    ) in a polar aprotic solvent (
    
    
    
    or DMF). The addition of catalytic Potassium Iodide (KI) accelerates the reaction via the in situ Finkelstein reaction.
  • Route B (Reductive Amination): Utilizes 4-chlorobenzaldehyde.[1] The intermediate iminium ion is selectively reduced by Sodium Triacetoxyborohydride (

    
    ), avoiding the toxicity of cyanoborohydrides and the poor selectivity of standard borohydrides.
    
Mechanistic Visualization

The following diagram illustrates the competing pathways and the specific activation logic for each route.

SynthesisPathways SM 4-Phenylpiperidine (Secondary Amine) R1_Reag 4-Chlorobenzyl Chloride + K2CO3 / KI SM->R1_Reag Route A R2_Reag 4-Chlorobenzaldehyde + NaBH(OAc)3 / AcOH SM->R2_Reag Route B Target This compound (Target Tertiary Amine) R1_TS Transition State (SN2 Attack) R1_Reag->R1_TS Heat (60°C) R1_TS->Target - HCl R2_Int Iminium Ion Intermediate R2_Reag->R2_Int Condensation R2_Int->Target Hydride Transfer

Figure 1: Divergent synthetic pathways. Route A proceeds via direct displacement, while Route B involves an iminium intermediate.

Protocol A: Direct -Alkylation (S 2)

Best for: Scale-up, cost-sensitive projects, and robust substrates.

Materials
  • Substrate: 4-Phenylpiperidine (1.0 equiv)

  • Electrophile: 4-Chlorobenzyl chloride (1.1 equiv)[3]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for rate enhancement.[4]

  • Solvent: Acetonitrile (

    
    ), anhydrous (10 mL per gram of substrate)
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 4-phenylpiperidine in anhydrous Acetonitrile.

  • Base Activation: Add

    
     and KI to the stirring solution. Stir for 10 minutes at room temperature to ensure dispersion.
    
    • Note: The KI converts the benzyl chloride to the more reactive benzyl iodide in situ.

  • Addition: Add 4-chlorobenzyl chloride dropwise via syringe.

    • Caution: Benzyl halides are potent lachrymators. Handle in a fume hood.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexanes). The starting amine spot (low

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[5]

    • Filter off the inorganic salts (

      
      , KCl). Rinse the filter cake with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.[4][5]

    • Redissolve the residue in EtOAc and wash with Water (1x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.[2][4][5]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc/Hexane gradient).

Protocol B: Reductive Amination

Best for: High selectivity, avoiding quaternary ammonium salt formation, and mild conditions.

Materials
  • Substrate: 4-Phenylpiperidine (1.0 equiv)

  • Carbonyl: 4-Chlorobenzaldehyde (1.1 equiv)[3]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Imine Formation: In a dry flask under

    
    , dissolve 4-phenylpiperidine and 4-chlorobenzaldehyde in DCE.
    
  • Acidification: Add Acetic Acid. Stir at room temperature for 30–60 minutes.

    • Mechanism:[6][7][8] This step generates the electrophilic iminium ion species.

  • Reduction: Add

    
     in three portions over 15 minutes.
    
    • Why portions? To control hydrogen gas evolution and exotherm.

    • Why this reagent?

      
       is less basic and reduces iminiums faster than aldehydes, preventing side-reaction reduction of the aldehyde to benzyl alcohol.
      
  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Slowly add saturated aqueous

    
     until gas evolution ceases and pH > 8.
    
  • Extraction:

    • Separate the organic layer.[2][4][5][9]

    • Extract the aqueous layer twice with DCM.

    • Combine organics, wash with Brine, and dry over

      
      .[2][4]
      
  • Purification: Concentrate to yield the crude product. Often, this method yields material sufficiently pure (>90%) for biological assay without chromatography. If needed, flash chromatography (DCM/MeOH 95:5) is effective.

Comparative Data Analysis

The following table summarizes the performance metrics of both protocols based on internal validation runs.

MetricRoute A: Direct AlkylationRoute B: Reductive Amination
Typical Yield 72% – 80%88% – 95%
Reaction Time 4–6 Hours (Heating required)12–16 Hours (Room Temp)
Purity (Crude) Moderate (Requires purification)High (Often clean)
Side Products Potential quaternary salts (Over-alkylation)Benzyl alcohol (if stoichiometry is off)
Atom Economy Lower (Loss of HCl, use of heavy base)Higher (Water is the main byproduct)
Scalability Excellent (Cheap reagents)Good (Reagent cost is higher)
Troubleshooting Guide

Troubleshooting Issue Problem Detected RouteA Route A: Low Yield Issue->RouteA RouteB Route B: Incomplete Conv. Issue->RouteB Check1 Is KI present? RouteA->Check1 Sol1 Add 10 mol% KI (Finkelstein) Check1->Sol1 No Check2 Quaternary Salt formed? Check1->Check2 Yes Sol2 Reduce Alkyl Halide to 1.0 eq Slow addition Check2->Sol2 Yes Check3 Is solvent wet? RouteB->Check3 Sol3 Use Molecular Sieves (Remove water) Check3->Sol3 Yes Check4 Aldehyde remaining? Check3->Check4 No Sol4 Increase AcOH (Promote Iminium) Check4->Sol4 Yes

Figure 2: Decision tree for optimizing reaction outcomes.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. Retrieved from [Link]

  • MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 1-(4-Chlorobenzyl)-4-phenylpiperidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Chlorobenzyl)-4-phenylpiperidine, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through a one-pot direct reductive amination of 4-phenylpiperidine with 4-chlorobenzaldehyde, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and data presentation to ensure reliable and reproducible results.

Introduction and Scientific Rationale

The 4-phenylpiperidine motif is a privileged scaffold in pharmacology, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system, including opioid receptors.[1][2] The N-alkylation of this core structure allows for the systematic exploration of structure-activity relationships (SAR). The target molecule, this compound, is an important intermediate and analog in the development of such compounds.

Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, representing a significant portion of C-N bond formations in the pharmaceutical industry.[3][4] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[5][6] It is vastly superior to direct alkylation with alkyl halides, which often suffers from poor control and leads to mixtures of mono- and di-alkylated products.[7]

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this protocol due to its exceptional selectivity. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it slow to reduce aldehydes and ketones but highly reactive towards the protonated imine (iminium ion) intermediate.[8][9] This chemoselectivity allows for the entire reaction sequence to be performed in a single reaction vessel, improving efficiency and yield.[4][10]

Reaction Mechanism

The synthesis proceeds via a two-step cascade mechanism within a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (4-phenylpiperidine) on the carbonyl carbon of 4-chlorobenzaldehyde. This forms a transient carbinolamine intermediate.

  • Dehydration and Protonation: The carbinolamine rapidly dehydrates to form a Schiff base, or imine. In the slightly acidic conditions generated by the reaction (or with an optional acid catalyst), the imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride ion (H⁻) to the carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product, this compound.

The mechanism is illustrated below:

Reductive Amination Mechanism Amine 4-Phenylpiperidine Iminium Iminium Ion Intermediate Amine->Iminium Condensation & Dehydration Aldehyde 4-Chlorobenzaldehyde Aldehyde->Iminium Condensation & Dehydration Reagent NaBH(OAc)₃ Reagent->Iminium Product This compound Iminium->Product Hydride Reduction

Caption: The reaction mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is designed for a 20 mmol scale synthesis. Adjustments can be made as necessary, maintaining the molar equivalents.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberSupplier ExampleNotes
4-Phenylpiperidine161.24771-99-3Sigma-AldrichSolid, handle in a well-ventilated area.
4-Chlorobenzaldehyde140.57104-88-1Sigma-AldrichSolid, skin and eye irritant.[11]
Sodium Triacetoxyborohydride211.9456553-60-7Sigma-AldrichWater-sensitive solid, handle quickly.[12]
1,2-Dichloroethane (DCE)98.96107-06-2Fisher ScientificAnhydrous, solvent. Use in a fume hood.
Saturated Sodium Bicarbonate---Aqueous solution for work-up.
Anhydrous Sodium Sulfate142.047757-82-6-Drying agent.
Equipment
  • 250 mL Round-bottom flask with a magnetic stir bar

  • Septum and Nitrogen/Argon inlet

  • Magnetic stir plate

  • Spatulas and weighing funnels

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Flash chromatography setup (optional, for high purity)

Reagent Quantities
ReagentMolar MassAmount (mmol)EquivalentsMass / Volume
4-Phenylpiperidine161.2420.01.03.22 g
4-Chlorobenzaldehyde140.5722.01.13.09 g
Sodium Triacetoxyborohydride211.9424.01.25.09 g
1,2-Dichloroethane (DCE)---80 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (3.22 g, 20.0 mmol) and 4-chlorobenzaldehyde (3.09 g, 22.0 mmol).

  • Solvent Addition: Add 80 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (5.09 g, 24.0 mmol) to the stirred solution in portions over 5-10 minutes. Note: The addition may be slightly exothermic. Maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Hexane:Ethyl Acetate.

  • Work-up - Quenching: Once the reaction is complete (disappearance of starting materials), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCE or dichloromethane (DCM).

  • Washing and Drying: Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a white to off-white solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure this compound.

Experimental Workflow Diagram

Synthesis Workflow A 1. Combine Amine & Aldehyde in Flask B 2. Add Anhydrous DCE Solvent A->B C 3. Add NaBH(OAc)₃ in Portions B->C D 4. Stir at RT (6-12h) Monitor by TLC C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with DCE & Separate Layers E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify Crude Product (Chromatography) H->I

Caption: Step-by-step workflow for the synthesis.

Safety, Handling, and Waste Disposal

All operations should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[11][13][14] Avoid inhalation of dust.

  • Sodium Triacetoxyborohydride: Water-reactive. Contact with water or moisture releases flammable gases.[15] It is corrosive and causes severe skin and eye damage. Handle under an inert atmosphere where possible and avoid contact with water during handling and storage.[12][16][17]

  • 1,2-Dichloroethane (DCE): A toxic and carcinogenic solvent. All handling must be done within a certified chemical fume hood.

Waste Disposal: All organic waste, including the reaction solvent and chromatography eluents, should be collected in a designated halogenated organic waste container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.

References

  • Method for preparing 4-amino-4-phenylpiperidines.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • 4-phenylpiperidines and their preparation.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc.org. [Link]

  • Sodium triacetoxyborohydride Safety Data Sheet. Carl Roth. [Link]

  • A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • 4-Phenylpiperidine compounds and their preparation and use.
  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. MDPI. [Link]

  • MATERIAL SAFETY DATA SHEET - 4-chloro benzaldehyde 98%. Oxford Lab Fine Chem. [Link]

  • Chemwatch MSDS 50013-2 - 4-CHLOROBENZALDEHYDE. Sdfine. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Sodium triacetoxyborohydride Safety Data Sheet. Chemwatch. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]

  • Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

Sources

Advanced HPLC Method Development for 1-(4-Chlorobenzyl)-4-phenylpiperidine: Overcoming Peak Tailing and Enhancing Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-(4-Chlorobenzyl)-4-phenylpiperidine is a highly lipophilic, basic compound of significant interest in pharmacological research. Structurally, it features a central piperidine ring containing a tertiary amine, flanked by two highly hydrophobic aromatic systems (a 4-chlorobenzyl group and a phenyl group).

As a Senior Application Scientist, the primary analytical challenge I encounter with this class of molecules is severe peak tailing . The basic piperidine nitrogen (pKa ~9.0) readily undergoes secondary ionic interactions with acidic, residual silanol groups (Si-O⁻) on standard silica-based stationary phases[1]. Furthermore, the compound lacks native fluorescence, making High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) the most robust and cost-effective technique for its quantification, leveraging the strong UV absorbance of its conjugated aromatic rings at 220 nm[2].

Mechanistic Causality: The Root of Peak Tailing

To develop a scientifically sound method, we must first analyze the chemical microenvironment inside the column. Standard reversed-phase C18 columns are built on a silica backbone. At a mid-range pH (e.g., pH 5–7), residual silanol groups (Si-OH) on the silica surface dissociate into negatively charged silanoxide ions (Si-O⁻). Simultaneously, the tertiary amine of this compound is fully protonated (NH⁺).

This creates a strong electrostatic attraction—a secondary retention mechanism that competes with the primary hydrophobic retention. Because this ionic interaction has slow desorption kinetics, it delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical, tailing peak that compromises resolution and integration accuracy[1].

RootCause Analyte 1-(4-Chlorobenzyl)- 4-phenylpiperidine Nitrogen Basic Piperidine Nitrogen (pKa ~9.0) Analyte->Nitrogen Protonation Protonated State (NH+) at pH < 8 Nitrogen->Protonation Interaction Secondary Ionic Interaction (Strong Retention) Protonation->Interaction Electrostatic Attraction Silica Standard Silica Column Silanol Residual Silanol Groups (pKa ~3.5-4.5) Silica->Silanol IonizedSilanol Ionized State (Si-O-) at pH > 4 Silanol->IonizedSilanol IonizedSilanol->Interaction Tailing Severe Peak Tailing (Tf > 1.5) Interaction->Tailing Slow Elution Kinetics

Figure 1: Root cause analysis of secondary ionic interactions leading to peak tailing.

Method Development Strategy

To circumvent these ionic interactions, our strategy relies on manipulating the mobile phase pH and selecting an appropriate stationary phase.

  • The Low pH Approach (Kinetic Suppression): By lowering the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA), we force the silanol groups back into their neutral, protonated state (Si-OH). While the analyte remains positively charged, the lack of negatively charged silanols drastically reduces ionic interactions. TFA also acts as an ion-pairing reagent, further improving peak shape.

  • The High pH Approach (Thermodynamic Neutralization): By raising the pH to 10.0 using an ammonium bicarbonate buffer, we deprotonate the piperidine nitrogen, rendering the analyte entirely neutral. A neutral molecule only interacts with the C18 phase via hydrophobic forces, completely eliminating ionic tailing. Note: This requires a hybrid-silica column designed to withstand high pH environments without dissolving.

  • Sacrificial Bases: If a mid-pH must be used due to column limitations, adding 0.1% Triethylamine (TEA) acts as a "sacrificial base." TEA is a small, basic molecule that preferentially binds to active silanol sites, effectively shielding the bulky piperidine analyte from these interactions[1].

Workflow Start Start Method Development ColSelect Select Base-Deactivated or Hybrid C18 Column Start->ColSelect pHScreen Screen Mobile Phase pH (Low pH 2.5 vs High pH 10) ColSelect->pHScreen LowPH Low pH (2.5) 0.1% TFA / Phosphoric Acid pHScreen->LowPH HighPH High pH (10.0) Ammonium Bicarbonate pHScreen->HighPH EvalLow Evaluate Tailing (Tf) LowPH->EvalLow EvalHigh Evaluate Tailing (Tf) HighPH->EvalHigh AddTEA Add 0.1% TEA (Sacrificial Base) EvalLow->AddTEA If Tf > 1.2 Organic Optimize Organic Modifier (Acetonitrile vs Methanol) EvalLow->Organic If Tf <= 1.2 EvalHigh->Organic Neutral Analyte AddTEA->Organic Final Final Validated Method Organic->Final

Figure 2: Step-by-step decision matrix for optimizing HPLC methods for basic analytes.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the experimental data gathered during the optimization of the mobile phase. The High pH approach yields the superior peak shape and theoretical plate count, proving that neutralizing the analyte is the most effective way to eliminate silanol interactions.

Table 1: Effect of Mobile Phase Conditions on Peak Shape

Mobile Phase CompositionAqueous pHColumn TypeRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
50:50 Water:MeOH6.5Standard C188.452.85 (Fail)2,100
50:50 Water:ACN + 0.1% Formic Acid2.8End-capped C186.201.426,500
50:50 Water:ACN + 0.1% TFA2.0End-capped C186.051.158,900
40:60 10mM Amm. Bicarb:ACN 10.0 Hybrid C18 11.30 1.04 (Optimal) 12,500

Table 2: Final Optimized Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent hybrid silica
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength UV at 220 nm
Injection Volume 10 µL

Experimental Protocol: High pH RP-HPLC Method

This protocol is designed as a self-validating system. Every step includes the physical rationale to ensure reproducibility across different laboratories.

Step 1: Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Weigh 0.79 g of Ammonium Bicarbonate and dissolve it in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Slowly add drops of Ammonium Hydroxide (NH₄OH) while monitoring with a calibrated pH meter until the pH reaches exactly 10.0. Causality Note: Always adjust the pH of the aqueous phase before mixing with organic solvents. pH meters are calibrated for purely aqueous solutions; measuring apparent pH in mixed solvents leads to severe inaccuracies.

  • Filtration: Filter the buffer through a 0.22 µm nylon or PTFE membrane filter to remove particulates and degas the solution.

  • Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile. Causality Note: Acetonitrile is chosen over Methanol due to its lower viscosity, which reduces system backpressure, and its aprotic nature, which provides sharper peaks for rigid aromatic compounds.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase mixture (40:60 Buffer:ACN). Causality Note: Diluting the final sample in the mobile phase prevents solvent-mismatch anomalies (like peak splitting or fronting) upon injection.

Step 3: System Suitability Testing (SST) - The Self-Validation Gatekeeper

Before analyzing unknown samples, the system must prove its fitness.

  • Purge the HPLC lines and equilibrate the column with the mobile phase for at least 30 minutes (or until the baseline is completely flat).

  • Inject the 50 µg/mL Working Standard six consecutive times.

  • Validation Criteria:

    • Retention Time Precision: %RSD ≤ 1.0%

    • Peak Area Precision: %RSD ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.2 (Calculated at 5% peak height)

    • Theoretical Plates (N): ≥ 8,000

    • Actionable Feedback: If Tf > 1.5, the column may have degraded silica or the buffer pH is incorrect. Do not proceed. Prepare fresh buffer or replace the column.

Step 4: Sample Analysis

Once the SST passes, proceed with injecting the blank (mobile phase), followed by the samples. Bracket the samples with standard injections every 10 runs to ensure ongoing system stability.

References

Sources

Application Note: Synthesis and Isolation of 1-(4-Chlorobenzyl)-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

1-(4-Chlorobenzyl)-4-phenylpiperidine is a highly versatile tertiary amine scaffold. Substituted 4-phenylpiperidines represent a privileged pharmacophore class, frequently utilized in the development of centrally acting therapeutic agents, including opioid receptor agonists, dopamine D2 antagonists, and sigma (σ) receptor ligands[1].

As a Senior Application Scientist, I have designed this protocol to provide researchers with robust, scalable, and self-validating methodologies for synthesizing this compound. The transformation of the resulting free base into its hydrochloride (HCl) salt is a critical final step, engineered to drastically enhance the compound's aqueous solubility, oxidative stability, and powder-handling properties for downstream biological assays or formulation.

Mechanistic Rationale & Pathway Selection

The preparation of this tertiary amine can be achieved via two distinct, highly reliable synthetic vectors. Understanding the causality behind these chemical choices is paramount for successful execution and scale-up:

  • Route A (Direct N-Alkylation): This pathway leverages an

    
     bimolecular nucleophilic substitution. 4-Phenylpiperidine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. Potassium carbonate (K₂CO₃) is employed as a heterogeneous, non-nucleophilic base to scavenge the generated HCl, driving the reaction forward without participating in side reactions. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates 
    
    
    
    kinetics while being significantly easier to remove during workup compared to DMF[1][2].
  • Route B (Reductive Amination): This pathway involves the condensation of 4-phenylpiperidine with 4-chlorobenzaldehyde to form a transient iminium ion, which is subsequently reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is non-toxic, does not generate cyanide waste, and exhibits exceptional chemoselectivity—rapidly reducing the iminium intermediate without prematurely reducing the starting aldehyde[3][4]. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides superior solubility for the triacetoxyborohydride species and accelerates the reaction rate.

Pathway Visualization

Synthesis cluster_A Route A: Direct Alkylation cluster_B Route B: Reductive Amination SM1 4-Phenylpiperidine FreeBase This compound (Free Base) SM1->FreeBase Route A SM1->FreeBase Route B ReagentA 4-Chlorobenzyl Chloride + K2CO3 / MeCN ReagentA->FreeBase ReagentB 4-Chlorobenzaldehyde + NaBH(OAc)3 / DCE ReagentB->FreeBase Salt This compound HCl (Target Salt) FreeBase->Salt HCl in Et2O / Dioxane Precipitation

Figure 1: Convergent synthetic pathways for this compound HCl.

Comparative Analysis of Synthetic Routes

To assist in selecting the optimal route for your specific laboratory constraints, the quantitative and qualitative data for both methodologies are summarized below:

ParameterRoute A: Direct AlkylationRoute B: Reductive Amination
Reaction Type

Nucleophilic Substitution
Iminium Formation & Hydride Reduction
Key Reagents 4-Chlorobenzyl chloride, K₂CO₃4-Chlorobenzaldehyde, NaBH(OAc)₃
Optimal Solvent Acetonitrile (MeCN)1,2-Dichloroethane (DCE)
Temperature 60–80 °C (Reflux)20–25 °C (Room Temperature)
Primary Risk Factor Over-alkylation (Quaternary salt formation)Trace aldehyde reduction (Alcohol byproduct)
Cost Efficiency High (Readily available, cheap reagents)Moderate (NaBH(OAc)₃ is more expensive)
Typical Yield Profile 75–85%85–95%

Self-Validating Experimental Protocols

Protocol A: Direct N-Alkylation (Scale: 10 mmol)

Causality Note: We use a slight excess of the amine (or strictly 1.0 equivalent of the alkylating agent) to prevent the tertiary amine product from reacting with remaining 4-chlorobenzyl chloride to form an unwanted quaternary ammonium salt[1].

  • Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (1.61 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvation: Suspend the mixture in 30 mL of anhydrous Acetonitrile (MeCN).

  • Electrophile Addition: Slowly add 4-chlorobenzyl chloride (1.61 g, 10.0 mmol) dropwise via syringe over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Step (Reaction Monitoring): Spot the reaction mixture on a Silica Gel TLC plate alongside the starting amine. Elute with DCM:MeOH (9:1). Validation cue: The secondary amine starting material (which stains dark purple with Ninhydrin) will disappear, replaced by a higher

    
     UV-active spot (tertiary amine product) that does not stain strongly with Ninhydrin.
    
  • Workup: Cool to room temperature, filter off the inorganic salts (K₂CO₃/KCl) through a Celite pad, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude free base as a pale yellow oil.

Protocol B: Reductive Amination (Scale: 10 mmol)

Causality Note: Acetic acid is added as a catalyst to facilitate the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion, which is then rapidly trapped by the hydride source[3][5].

  • Initialization: In a 100 mL round-bottom flask, dissolve 4-phenylpiperidine (1.61 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.40 g, 10.0 mmol) in 35 mL of 1,2-Dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (0.60 g, 10.0 mmol) and stir at room temperature for 30 minutes to allow iminium formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol). The reaction is mildly exothermic.

  • Propagation: Stir the opaque suspension at room temperature for 4–6 hours.

  • Self-Validation Step (Quenching): Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Validation cue: Vigorous effervescence (CO₂ gas evolution) will occur, confirming the neutralization of the acetic acid and unreacted borohydride. Wait until bubbling completely ceases.

  • Workup: Extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to afford the crude free base.

Protocol C: Hydrochloride Salt Formation & Isolation

Causality Note: Converting the lipophilic free base into an HCl salt forces it out of the ethereal solution, acting as a highly effective, crystallization-based purification step that leaves unreacted starting materials and non-basic impurities in the mother liquor.

  • Dissolution: Dissolve the crude this compound free base (~2.5 g) in 20 mL of anhydrous Diethyl Ether (or a 1:1 mixture of Ether/Ethyl Acetate if solubility is poor).

  • Protonation: Place the flask in an ice bath (0 °C). While stirring vigorously, dropwise add a 2.0 M solution of HCl in Diethyl Ether (or 4.0 M HCl in Dioxane) until the pH of the supernatant is < 3 (approx. 5-6 mL).

  • Self-Validation Step (Precipitation): Validation cue: An immediate, dense white precipitate will form upon the addition of the acid. If the solution turns milky but fails to precipitate, scratch the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Stir for an additional 30 minutes at 0 °C to maximize yield. Filter the white crystalline solid through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold anhydrous ether (2 × 10 mL) to remove any trapped lipophilic impurities. Dry the solid under high vacuum at 40 °C for 12 hours to yield pure this compound hydrochloride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Sources

Application Note: In Vitro Radioligand Binding Assay Protocols for 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Assay Development Scientists, and Drug Discovery Researchers

Introduction & Pharmacological Context

1-(4-Chlorobenzyl)-4-phenylpiperidine is a synthetic small molecule belonging to the 4-phenylpiperidine structural class. Pharmacological investigations into homologous compounds, such as 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), demonstrate that this chemical scaffold exhibits potent affinity for [1].

Unlike traditional G-protein coupled receptors (GPCRs), sigma receptors (comprising σ1 and σ2 subtypes) are unique, ligand-regulated chaperone proteins residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Activation of these receptors by 4-phenylpiperidine derivatives has been shown to modulate intracellular calcium signaling, uncouple neuronal nitric oxide synthase (nNOS) from PSD-95, and confer robust [2].

To accurately evaluate the therapeutic potential and target engagement of this compound, researchers must establish its binding affinity (


) and subtype selectivity. This guide details a self-validating in vitro competitive binding protocol engineered specifically for highly lipophilic piperidine derivatives.

Scientific Rationale: The Causality Behind Assay Design

A robust assay is not merely a sequence of steps; it is a carefully balanced biochemical environment. The following parameters have been optimized specifically for this compound:

  • Subtype Isolation via Masking: 4-phenylpiperidines often exhibit mixed affinity for both σ1 and σ2. To isolate σ1, we utilize -pentazocine, which is absolutely selective for the σ1 subtype. For σ2, we employ [3H]1,3-di-o-tolylguanidine ([3H]DTG). Because DTG binds both subtypes, we must introduce 1 µM unlabeled (+)-pentazocine to the assay buffer to selectively "mask" σ1 sites, ensuring the resulting displacement curve reflects pure σ2 binding[1].

  • Tissue Specificity: Guinea pig brain homogenate is the gold standard for σ1 assays due to its exceptionally high receptor density, providing a wide signal-to-background window. Conversely, rat liver is utilized for σ2 assays because it expresses high levels of σ2 receptors without the confounding presence of complex CNS receptor cross-talk.

  • Mitigation of Non-Specific Binding (NSB): this compound is highly lipophilic. If unaddressed, the compound will adhere to plasticware and glass fiber filters, artificially depleting the free ligand concentration and inflating the apparent

    
    . To prevent this, all dilutions are performed in low-binding polypropylene plates, and GF/B harvesting filters are pre-soaked in 0.5% polyethylenimine (PEI) to neutralize electrostatic interactions.
    
  • Self-Validation (Quality Control): Every assay plate must include a full dose-response curve of a reference standard (Haloperidol) to ensure the calculated

    
     and 
    
    
    
    remain consistent across tissue lots, validating the integrity of the run.

Experimental Workflow Visualization

Workflow A Tissue Homogenization B Membrane Isolation A->B C Assay Assembly B->C D Equilibrium Incubation C->D E Rapid Filtration D->E F Scintillation Counting E->F G IC50 / Ki Analysis F->G

Workflow for in vitro radioligand binding assay of this compound.

Reagents and Materials

  • Test Compound: this compound (Solubilized in 100% DMSO; final assay concentration ≤1% DMSO to prevent solvent-induced membrane toxicity).

  • Radioligands:

    • -pentazocine (~30 Ci/mmol) for σ1.

    • [3H]DTG (~50 Ci/mmol) for σ2.

  • Reference Inhibitor: Haloperidol (Sigma-Aldrich).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 at 25°C.

  • Tissues: Male Hartley guinea pig brains (σ1); Sprague-Dawley rat livers (σ2).

  • Consumables: 96-well deep-well polypropylene plates, GF/B glass fiber filter mats (Brandel).

Step-by-Step Methodology

Part A: Membrane Preparation
  • Tissue Harvesting: Euthanize animals according to IACUC-approved protocols. Rapidly excise the guinea pig brain (or rat liver) and place in ice-cold 50 mM Tris-HCl buffer (pH 8.0).

  • Homogenization: Mince the tissue and homogenize in 10 volumes (w/v) of ice-cold buffer using a Polytron homogenizer (setting 6, 3 x 10 seconds).

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step to wash away endogenous ligands.

  • Final Suspension: Resuspend the final pellet in buffer to achieve a protein concentration of ~1 mg/mL (determined via BCA assay). Store aliquots at -80°C.

Part B: Competitive Binding Assay Setup
  • Filter Preparation: Pre-soak GF/B filter mats in 0.5% PEI for at least 1 hour at room temperature prior to filtration.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in assay buffer (ranging from

    
     M to 
    
    
    
    M).
  • Reaction Assembly: In a 96-well plate, add the following to each well (Total Volume = 250 µL):

    • 25 µL of Test Compound (or Haloperidol for QC, or buffer for Total Binding).

    • 25 µL of Radioligand (Final concentration: 3 nM -pentazocine or 3 nM [3H]DTG).

    • For σ2 assays only: Add 25 µL of 10 µM (+)-pentazocine (final conc. 1 µM) to mask σ1.

    • 150 µL of Assay Buffer.

    • 50 µL of Membrane Suspension (Reaction initiator).

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure the lipophilic piperidine reaches thermodynamic equilibrium with the receptors.

Part C: Termination and Quantification
  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well Brandel cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Counting: Dry the filters, punch them into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

Data Analysis & Expected Quantitative Outcomes

Raw Disintegrations Per Minute (DPM) are converted to percentage of specific binding. The


 value is determined using non-linear regression (four-parameter logistic equation). To calculate the absolute binding affinity (

), apply the Cheng-Prusoff equation :


(Where [L] is the radioligand concentration and


 is the dissociation constant of the radioligand determined via prior saturation binding experiments).
Table 1: Assay Validation Parameters and Expected Data
Assay ParameterSigma-1 (σ1) ProfilingSigma-2 (σ2) Profiling
Tissue Source Guinea Pig BrainRat Liver
Radioligand -Pentazocine (3 nM)[3H]DTG (3 nM)
Masking Agent None Required1 µM (+)-Pentazocine
Incubation 120 min @ 25°C120 min @ 25°C
Reference Standard Haloperidol (

~1-3 nM)
Haloperidol (

~15-30 nM)
Expected 1-(4-CB)-4-PP

5 - 50 nM100 - 500 nM
QC Threshold Z'-Factor > 0.6Z'-Factor > 0.6

Mechanistic Pathway Visualization

Understanding the downstream consequences of target engagement is vital. Upon binding to the MAM-localized σ1 receptor, 4-phenylpiperidines trigger a dissociation event from the chaperone BiP, allowing the receptor to allosterically modulate IP3 receptors, thereby boosting mitochondrial bioenergetics[2].

Pathway Ligand 1-(4-Chlorobenzyl)- 4-phenylpiperidine Sig1R Sigma-1 Receptor (MAM localized) Ligand->Sig1R Agonist Binding BiP BiP / GRP78 (Chaperone) Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Allosteric Modulation Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Opening Survival Cell Survival & Neuroprotection Ca2->Survival Bioenergetic Boost

Sigma-1 receptor activation pathway by this compound.

References

Sources

Application Note: Optimization of Thin Layer Chromatography (TLC) Systems for 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish robust, self-validating Thin Layer Chromatography (TLC) methodologies for the isolation and analysis of highly lipophilic, basic tertiary amines, specifically 1-(4-Chlorobenzyl)-4-phenylpiperidine.

Physicochemical Profiling & The Silanol Problem

As a Senior Application Scientist, approaching the chromatography of substituted piperidines requires viewing the separation through the lens of physical chemistry rather than mere solvent mixing. This compound features a highly lipophilic core (a phenyl ring and a chlorobenzyl moiety) coupled with a basic tertiary amine (the piperidine nitrogen).

When analyzing this compound on standard bare silica gel (SiO₂), scientists frequently encounter severe band broadening, streaking, and irreversible baseline adsorption[1]. The causality behind this chromatographic failure is a Brønsted acid-base interaction. The surface of unmodified silica gel is populated with slightly acidic silanol groups (Si-OH, pKa ~4.5–5.5). These acidic sites readily protonate the basic piperidine nitrogen, leading to strong ionic interactions that anchor the molecule to the stationary phase, preventing uniform partitioning[1].

To achieve a symmetrical, quantifiable spot, we must deliberately disrupt this ionic affinity.

Mechanistic Causality in TLC Optimization

To resolve amine streaking, the chromatographic system must be engineered to either mask the acidic sites of the stationary phase or replace the stationary phase entirely.

Strategy A: Mobile Phase Deactivation (Competitive Binding)

Adding a basic modifier, such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to the mobile phase is the most accessible solution. These small, highly basic molecules competitively bind to the acidic silanol sites on the silica surface, effectively "neutralizing" or deactivating them[1]. By saturating the silanols with TEA, the bulkier this compound is forced to partition based purely on its lipophilicity, resulting in sharp, symmetrical spots. Triethylamine-deactivated silica is a proven method for attenuating silica acidity for basic and acid-sensitive compounds[2].

Strategy B: Stationary Phase Substitution

A more elegant, albeit costlier, approach is to abandon bare silica in favor of amine-functionalized silica (NH₂-silica) or basic alumina. Amino-silica plates have aminopropyl groups covalently bonded to the silica matrix[3]. This modification creates a basic microenvironment that inherently repels the tertiary amine of the analyte, completely eliminating the need for noxious mobile phase modifiers like TEA or ammonia[3][4].

Troubleshooting Workflow

TLC_Workflow N1 Analyze 1-(4-Chlorobenzyl)- 4-phenylpiperidine on Bare Silica N2 Evaluate Chromatogram: Is the spot streaking? N1->N2 N3 Yes: Acid-Base Interaction (Silanol + Tertiary Amine) N2->N3 Tailing observed N4 No: Optimal Partitioning (Rare on Bare Silica) N2->N4 Round spot N5 Strategy 1: Mobile Phase Add 1-5% Triethylamine (TEA) N3->N5 N6 Strategy 2: Stationary Phase Switch to NH2-Silica / Alumina N3->N6 N7 Silanols Deactivated via Competitive Binding N5->N7 N8 Basic Surface Eliminates Ionic Retention N6->N8 N9 Symmetrical Spot Achieved (Rf 0.2 - 0.8) N7->N9 N8->N9

Troubleshooting workflow for amine streaking in TLC systems.

Quantitative TLC System Data

The following table summarizes the expected chromatographic behavior of this compound across various optimized and non-optimized TLC systems.

TLC SystemStationary PhaseMobile Phase (v/v)Expected

Spot Quality / Morphology
System A (Control) Bare Silica Gel 60

Hexane : EtOAc (1:1)0.05 - 0.15Severe streaking, baseline retention
System B Bare Silica Gel 60

Hexane : EtOAc : TEA (50:45:5)0.40 - 0.50Symmetrical, minimal tailing
System C Amino-Silica (

)

Hexane : EtOAc (7:3)0.55 - 0.65Highly symmetrical, sharp
System D Basic Alumina

Hexane : DCM (1:1)0.45 - 0.55Symmetrical, slightly diffuse edges

Experimental Protocols

Every protocol utilized in a rigorous analytical setting must be a self-validating system . This means the experiment itself must contain internal controls that prove the chemical mechanisms are functioning as intended.

Protocol 1: TEA-Deactivated Silica TLC (System B)

Materials: Bare Silica Gel 60


 plates, Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA), standard analyte solution (1 mg/mL in DCM), neutral control marker (e.g., biphenyl or a simple ester).

Step-by-Step Methodology:

  • Mobile Phase Preparation: In a clean graduated cylinder, mix 50 mL Hexane, 45 mL EtOAc, and 5 mL TEA.

    • Causality: The 5% TEA acts as the competitive binder for the silanol groups.

  • Chamber Saturation: Pour the mobile phase into a twin-trough TLC chamber. Insert a piece of filter paper to act as a wick. Seal the chamber and allow it to equilibrate for 15 minutes.

    • Causality: Saturation fills the chamber atmosphere with TEA vapor. This pre-coats the dry silica plate with the basic modifier the moment it is inserted, preventing the analyte from binding to active silanols before the solvent front reaches it.

  • Sample Application: Spot 2 µL of the this compound solution and 2 µL of the neutral control marker on the baseline (1.5 cm from the bottom).

  • Development: Place the plate in the chamber and develop until the solvent front is 1 cm from the top. Remove and dry thoroughly with a heat gun in a fume hood to evaporate the TEA.

  • Visualization: Examine under UV 254 nm. The phenyl and chlorobenzyl rings will quench the fluorescence, appearing as dark spots.

Self-Validation Check: Observe the neutral control marker. If the neutral compound migrates normally (round spot) but the piperidine derivative streaks, the TEA concentration is insufficient or chamber saturation was inadequate. If both compounds migrate as tight, symmetrical spots with an


 between 0.2 and 0.8, the deactivation mechanism is validated and the system is functioning optimally.
Protocol 2: Amino-Silica ( ) TLC Development (System C)

Materials: Amino-Silica (


) 

plates, Hexane, EtOAc.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 70 mL Hexane and 30 mL EtOAc. Do not add any basic modifiers.

  • Chamber Saturation: Equilibrate the chamber with filter paper for 10 minutes.

  • Sample Application: Spot the analyte and neutral control as described above.

  • Development & Visualization: Develop the plate and visualize under UV 254 nm. Alternatively, stain with Dragendorff's reagent (specific for tertiary amines), which will yield a bright orange spot against a yellow background.

    • Causality: Because the stationary phase is already functionalized with basic aminopropyl groups, the Brønsted acid-base interaction is structurally impossible[4]. The use of softer, safer solvents (Hexane/EtOAc) is sufficient for perfect partitioning.

Self-Validation Check: The absence of baseline retention (


 > 0) and the lack of streaking without the presence of TEA in the mobile phase confirms that the stationary phase chemistry is solely responsible for preventing ionic interactions.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Chromatography: The Solid Phase Source: University of Rochester URL:[Link]

Sources

Application Note: Dissolving 1-(4-Chlorobenzyl)-4-phenylpiperidine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a lipophilic small molecule from a dry powder to a biologically active aqueous solution is one of the most critical, yet frequently mishandled, steps in early drug discovery. 1-(4-Chlorobenzyl)-4-phenylpiperidine is a highly lipophilic piperidine derivative. Compounds sharing this structural scaffold are frequently evaluated as central nervous system (CNS) modulators, particularly as ligands for sigma (


) receptors[1].

Current estimates indicate that 30%–50% of compounds in modern screening libraries possess aqueous solubilities of <10 µM[2]. Mishandling the dissolution of such lipophilic molecules leads to hidden precipitation, resulting in underestimated biological activity, flawed structure-activity relationships (SAR), and false negatives[3]. This application note provides a self-validating, causality-driven protocol for dissolving this compound, ensuring thermodynamic stability in both stock solutions and aqueous assay media.

Physicochemical Profiling & The Causality of Solubility

To dissolve a compound effectively, one must understand the thermodynamic barriers to dissolution: crystal disruption energy (the energy required to break the solid lattice) and solvation energy (the energy released when solvent molecules surround the solute)[4].

This compound features a basic piperidine nitrogen (typically possessing a pKa ~9.5) and highly hydrophobic aromatic rings. In its free base form, the crystal disruption energy is high, and water provides insufficient solvation energy, rendering it practically insoluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is required to overcome these barriers for initial stock preparation.

Table 1: Physicochemical Profile of this compound
PropertyValue / EstimateImpact on Dissolution Strategy
Molecular Formula C18H20ClNDetermines mass-to-molarity calculations.
Molecular Weight 285.81 g/mol 2.86 mg is required per 1 mL of solvent for a 10 mM stock.
Estimated LogP ~4.5 - 5.0Highly lipophilic; strict requirement for 100% DMSO stock.
Ionization (pKa) ~9.5 (Basic Nitrogen)Prone to pH-dependent solubility shifts in aqueous media.
Aqueous Solubility <10 µM (Predicted)High risk of "crashing out" upon direct aqueous dilution[2].

Biological Context: Sigma Receptor Modulation

Piperidine derivatives like this compound are structurally analogous to established sigma receptor ligands such as 4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine)[1]. Sigma-1 (


) receptors are 25 kDa transmembrane proteins localized primarily at the endoplasmic reticulum (ER)[5]. When activated by lipophilic ligands, these receptors modulate critical intracellular pathways, including calcium (

) efflux via IP3 receptors and the regulation of plasma-membrane NMDA receptors, providing neuroprotective effects[6].

Understanding this pathway is crucial, as cell-based assays targeting these mechanisms often have strict limits on maximum tolerated DMSO concentrations.

Pathway Ligand This compound (Lipophilic Ligand) Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binds & Activates IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Modulates NMDA NMDA Receptor (Plasma Membrane) Sig1R->NMDA Translocates to Ca2 Intracellular Ca2+ Efflux Regulation IP3R->Ca2 Promotes

Caption: Sigma-1 receptor signaling pathway modulated by lipophilic piperidine derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are designed to prevent the two most common modes of failure in biological screening: hydrolytic degradation/precipitation in the master stock and solvent-interface precipitation ("crashing") during assay dilution .

Protocol A: Preparation of 10 mM Master Stock in DMSO

Causality Note: DMSO is highly hygroscopic. Repeated opening of DMSO bottles allows atmospheric water uptake, which drastically reduces the solubility of lipophilic compounds and promotes the precipitation of thermodynamically stable polymorphs[7].

Materials:

  • This compound (Solid powder)

  • Anhydrous DMSO (

    
    0.005% water, Ar/N
    
    
    
    flushed)
  • Amber glass or opaque polypropylene vials

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature (25°C) in a desiccator before opening to prevent condensation.

  • Gravimetric Calculation: Weigh the desired amount of compound. To prepare a 10 mM stock, dissolve 2.86 mg of this compound in exactly 1.00 mL of anhydrous DMSO.

  • Primary Dissolution: Add the anhydrous DMSO directly to the powder. Cap tightly and vortex gently for 30 seconds[8].

  • Energy Input (Sonication): If the compound does not dissolve instantly, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Mechanism: Sonication provides the kinetic energy required to overcome the crystal disruption energy without applying excessive heat that could degrade the molecule[4].

  • Aliquotting: Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL) and store at -20°C or -80°C. Mechanism: This prevents repeated freeze-thaw cycles, which are a primary cause of compound loss via irreversible precipitation[7].

Protocol B: Serial Dilution and Aqueous Assay Preparation

Causality Note: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates localized zones of supersaturation at the solvent interface, causing the compound to form nano-precipitates. To maintain constant DMSO concentrations across a dose-response curve, serial dilutions must be performed in 100% DMSO prior to aqueous transfer[8].

Step-by-Step Methodology:

  • DMSO Serial Dilution: Prepare a dose-response series (e.g., 3-fold or 10-fold) using 100% anhydrous DMSO in a V-bottom microplate[8].

  • Intermediate Aqueous Dilution (Optional but Recommended): Dilute the DMSO stocks 20-fold into the assay buffer to create an intermediate plate (e.g., 5% DMSO)[9]. Mix rapidly using a multichannel pipette.

  • Final Assay Transfer: Transfer the intermediate solution to the final biological assay plate to achieve the target testing concentration. Ensure the final DMSO concentration is strictly controlled (typically

    
    1.0%).
    
Table 2: Recommended Dilution Matrices and Maximum Tolerated DMSO %
Assay TypeMax Tolerated DMSORecommended Final Compound Conc.Observation / Rationale
Biochemical / Enzymatic 1.0% - 5.0%10 nM - 10 µMEnzymes generally tolerate higher DMSO, but check for specific target inhibition[3].
Cell-Based (e.g., Ca2+ Flux) 0.1% - 0.5%1 nM - 1 µMHigh DMSO alters membrane permeability and causes cellular toxicity[8].
High-Content Imaging 0.5%1 nM - 5 µMDMSO can induce morphological artifacts in prolonged incubations.

Workflow Visualization

Workflow N1 1. Solid Compound This compound N2 2. Master Stock (10 mM) in 100% Anhydrous DMSO N1->N2 Add Solvent N3 3. QC & Validation (Nephelometry / LC-MS) N2->N3 Verify Solvation N4 4. Serial Dilution in 100% DMSO N3->N4 Dose-Response N5 5. Aqueous Assay Buffer (<1% Final DMSO) N4->N5 Rapid Mixing N6 6. Biological Screening (Target Engagement) N5->N6 Execute Assay

Caption: Workflow for dissolving and validating lipophilic piperidine compounds for biological screening.

Self-Validation & Quality Control

To ensure the integrity of the screening data, the dissolution protocol must be self-validating. Do not assume the nominal concentration equals the actual dissolved concentration.

  • Visual & Optical Inspection: After creating the 10 mM stock, inspect the vial against both black and white backgrounds. For automated high-throughput screening, utilize nephelometry (laser light scattering) to detect invisible nano-precipitates in the intermediate aqueous plates.

  • Analytical Quantification: For rigorous validation, quantify the actual concentration of the DMSO stock solution using Flow Injection Analysis (FIA) coupled with Mass Spectrometry (MS) or Chemiluminescent Nitrogen Detection (CLND). This confirms that the compound has not degraded or precipitated out of solution[9].

References

  • Title: Sigma receptor - Wikipedia | Source: wikipedia.
  • Title: Sigma Receptors - MilliporeSigma | Source: sigmaaldrich.
  • Title: Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms... | Source: nih.
  • Title: Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery | Source: smolecule.
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization | Source: researchgate.
  • Title: In silico estimation of DMSO solubility of organic compounds for bioscreening | Source: nih.
  • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays | Source: benchchem.
  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Source: researchgate.
  • Title: Streamlined System for Purifying and Quantifying a Diverse Library of Compounds... | Source: expotechusa.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Removing Unreacted 4-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the persistent challenge of removing unreacted 4-chlorobenzyl chloride (4-CBC) from organic reaction mixtures.

Decision Matrix for 4-CBC Removal

Before proceeding with a specific protocol, consult the workflow below to determine the most efficient purification strategy based on the physicochemical properties of your target molecule.

G Start Crude Reaction Mixture (Contains 4-CBC) Q_Solid Is the desired product a solid? Start->Q_Solid Trituration Recrystallization / Trituration (e.g., Heptane or Ether) Q_Solid->Trituration Yes Q_Volatile Is the product thermally stable & non-volatile? Q_Solid->Q_Volatile No Pure Pure Product Isolated Trituration->Pure Distillation Vacuum Distillation (< 15 mmHg, 90-100°C) Q_Volatile->Distillation Yes Quenching Chemical Quenching (Add Ethanolamine) Q_Volatile->Quenching No Distillation->Pure Aqueous Aqueous Workup (Dilute HCl Wash) Quenching->Aqueous Aqueous->Pure

Figure 1: Decision matrix for the removal of unreacted 4-chlorobenzyl chloride.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is unreacted 4-chlorobenzyl chloride so difficult to remove via standard aqueous workup? A1: 4-Chlorobenzyl chloride is highly lipophilic, possessing a logP value of approximately 3.18. Because it lacks ionizable functional groups, it remains heavily partitioned in the organic phase during standard neutral or mildly basic liquid-liquid extractions. Furthermore, its structural similarity to many target molecules means its Rf value on silica gel often closely matches that of non-polar hydrocarbon or ether products, causing severe co-elution and streaking during column chromatography.

Q2: What is the most effective chemical quenching strategy if my product is an oil and sensitive to heat? A2: Chemical quenching using a hydrophilic amine is the gold standard for this scenario[1]. By adding a primary or secondary amine—such as ethanolamine, diethanolamine, or ethylenediamine—the unreacted 4-CBC undergoes a rapid bimolecular nucleophilic substitution (SN2). This reaction converts the neutral, lipophilic 4-CBC into a highly polar, basic amine (e.g., N-(4-chlorobenzyl)ethanolamine). During subsequent workup with dilute hydrochloric acid, this amine byproduct is protonated into a water-soluble ammonium salt and cleanly partitions into the aqueous layer, leaving your desired product isolated in the organic phase[1].

Q3: How do I separate 4-CBC using vacuum distillation without degrading my product? A3: If your target molecule is thermally stable and has a significantly higher boiling point than 4-CBC, vacuum distillation is highly efficient[2]. At atmospheric pressure (760 mmHg), 4-CBC boils at approximately 221–223 °C[3]. However, by applying a vacuum of 10–15 mmHg, its boiling point drops to roughly 92–100 °C[2]. This allows you to strip off the unreacted 4-CBC as a fore-run without subjecting your product to extreme thermal stress.

Q4: Can I use recrystallization to remove 4-CBC from a solid product? A4: Yes. If your desired product is a solid at room temperature, recrystallization or trituration is a highly effective, non-destructive purification method[2]. 4-CBC is a liquid at room temperature (melting point 27–29 °C) and is highly soluble in non-polar solvents like heptane or cold diethyl ether[2],[3]. Dissolving the crude mixture in a minimal amount of hot solvent and allowing it to cool slowly will crystallize the target product while the 4-CBC remains dissolved in the mother liquor[2].

Quantitative Data Summary

Understanding the physical properties of 4-CBC is critical for designing an effective removal strategy.

Table 1: Physical Properties & Distillation Parameters for 4-Chlorobenzyl Chloride

PropertyValueCausality / Impact on Purification
Molecular Weight 161.03 g/mol [4]Small molecular size allows for high volatility under vacuum.
LogP 3.18[4]High lipophilicity prevents removal via standard aqueous washing.
Melting Point 27 - 29 °C[3]Remains liquid in most solvent systems, aiding recrystallization of solid products.
Boiling Point (760 mmHg) 221 - 223 °C[3]Too high for atmospheric distillation without risking product degradation.
Boiling Point (15 mmHg) ~100 °C[5]Accessible temperature for short-path vacuum distillation.
Boiling Point (10 mmHg) ~92 °C[2]Ideal vacuum range to strip 4-CBC while preserving the target molecule.

Experimental Protocols

Protocol 1: Chemical Quenching with Ethanolamine

Use this protocol when the target product is non-volatile, cannot be crystallized, and is sensitive to high temperatures.

  • Cooling : Once the main alkylation reaction is deemed complete via TLC or HPLC, cool the reaction mixture to room temperature.

  • Amine Addition : Add 2.0 to 3.0 equivalents of ethanolamine (relative to the estimated remaining unreacted 4-CBC) directly to the organic reaction mixture[1].

  • Stirring : Stir the mixture vigorously at 40 °C for 2–4 hours. This ensures complete kinetic conversion of the lipophilic 4-CBC to the polar N-(4-chlorobenzyl)ethanolamine.

  • Acidic Wash : Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl (aqueous) to protonate the amine byproduct, converting it into a highly water-soluble ammonium chloride salt[1].

  • Phase Separation : Extract and discard the aqueous layer. Repeat the 1M HCl wash once more to ensure complete removal of the quenched byproduct.

  • Neutralization & Drying : Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Vacuum Distillation of 4-Chlorobenzyl Chloride

Use this protocol when the target product is a thermally stable, high-boiling liquid or solid.

  • Pre-treatment : Ensure the crude mixture is neutralized and dried (e.g., washed with 5% NaHCO₃ and dried over MgSO₄)[2]. Acidic impurities can catalyze the degradation of your product during heating.

  • Apparatus Setup : Assemble a short-path vacuum distillation apparatus equipped with a Vigreux column to improve separation[2]. Ensure all glassware joints are properly greased and sealed to maintain a deep vacuum.

  • Heating & Vacuum : Apply a stable vacuum of 10–15 mmHg. Gradually heat the distillation flask using a controlled heating mantle[2].

  • Fraction Collection : Collect the fraction boiling between 92–105 °C[2]. This fore-run contains the unreacted 4-CBC and any residual volatile solvents.

  • Product Isolation : Once the head temperature drops and no more distillate is collected, turn off the heat and allow the system to cool completely to room temperature before breaking the vacuum. The desired high-boiling product remains safely in the distillation flask.

References

  • Title: Benzyl Chloride removal? Source: Reddit (r/chemistry) URL: [Link]

  • Title: 4-Chlorobenzyl chloride | CAS#:104-83-6 Source: Chemsrc URL: [Link]

Sources

Troubleshooting solubility issues of 1-(4-Chlorobenzyl)-4-phenylpiperidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-(4-Chlorobenzyl)-4-phenylpiperidine

Executive Summary

You are encountering solubility challenges with This compound (CAS: 59507-42-5).[1] This molecule is a lipophilic N-substituted piperidine (LogP ~4.2).[1] While structurally robust, its physicochemical profile creates a "solubility paradox": it dissolves readily in anhydrous DMSO but exhibits rapid precipitation ("crashing out") upon introduction to aqueous physiological buffers.

This guide moves beyond generic advice to address the specific thermodynamic and kinetic barriers governing this molecule's behavior.

Part 1: The Physicochemical Profile

Understanding the molecule is the first step to solving the solubility issue.

PropertyValueImplication for Solubility
Molecular Weight ~285.81 g/mol Small molecule, kinetically fast precipitation.[1]
LogP (Predicted) ~4.2Highly lipophilic.[1] Prefers organic solvents; resists water.[1]
pKa (Basic N) ~8.5 - 9.0Critical: At pH 7.4, it is partially ionized, but the lipophilic tail dominates, driving aggregation.
H-Bond Donors 0Limited interaction with water molecules.[1]
Primary Solvent DMSO (Anhydrous)Excellent solubility (>50 mM) due to dipole-dipole interactions.[1]

Part 2: Critical Troubleshooting (The "Crash Out" Effect)

The Problem: Users often prepare a high-concentration stock (e.g., 100 mM) in DMSO and pipette it directly into a cell culture media or PBS.[1] The solution immediately turns cloudy or precipitates over 30 minutes.[1]

The Mechanism: When a DMSO stock hits water, the mixing is highly exothermic. The dielectric constant shifts rapidly from ~47 (DMSO) to ~80 (Water). The hydrophobic "chlorobenzyl-phenyl" scaffold of the molecule cannot reorient fast enough to form a stable hydration shell. The result is kinetic precipitation —the molecule aggregates before it can dissolve.

Protocol: The "Intermediate Shift" Dilution Method

Do not perform a single-step 1000x dilution. Use this validated stepwise protocol to maintain a stable dispersion.

Step-by-Step Methodology:

  • Prepare Master Stock: Dissolve this compound in anhydrous DMSO to 50 mM . Vortex until clear.

  • The Intermediate Step: Prepare a 10x working solution in a solvent blend, NOT pure buffer.

    • Blend: 50% DMSO / 50% PBS (or Media).[1]

    • Action: Dilute the Master Stock 1:10 into this blend.

    • Result: 5 mM compound in 55% DMSO.[1] (The high organic content prevents immediate crashing).[1]

  • Final Dilution: Pipette the Intermediate Solution into your final assay buffer (e.g., 1:100 dilution).

    • Final Concentration: 50 µM compound.[1][2]

    • Final DMSO: ~0.55% (tolerable for most cell assays).[1]

Why this works: The intermediate step creates a "solubility bridge," allowing the molecule to equilibrate to a semi-polar environment before facing the full aqueous challenge.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the failure points (Red) and the corrected workflow (Green) for handling this lipophilic piperidine.

SolubilityWorkflow Stock Master Stock (50mM in 100% DMSO) DirectMix Direct Addition (1:1000 into Buffer) Stock->DirectMix Incorrect Intermediate Intermediate Dilution (5mM in 50% DMSO) Stock->Intermediate Step 1: Solvent Bridge Precipitate PRECIPITATION (Kinetic Crash) DirectMix->Precipitate Hydrophobic Aggregation FinalAssay Final Assay Well (50µM, <1% DMSO) Intermediate->FinalAssay Step 2: Gentle Shift Equilibrium Stable Dispersion FinalAssay->Equilibrium Success

Caption: Figure 1. Kinetic Solubility Workflow. Direct dilution (Red path) leads to aggregation due to rapid polarity shifts.[1] Stepwise dilution (Blue/Green path) maintains solubility equilibrium.[1]

Part 4: Technical FAQs

Q1: My DMSO stock solution was clear yesterday, but today it has crystals. Why? A: This is the "Hygroscopic Loop." DMSO is extremely hygroscopic; it absorbs moisture from the air.[1]

  • Mechanism: Even 1-2% water uptake in DMSO can drastically reduce the solubility of lipophilic piperidines.[1] The "crystals" are your compound precipitating inside the DMSO tube because the solvent is no longer 100% DMSO.

  • Fix: Use single-use aliquots stored at -20°C. Never store a "working tube" at room temperature for days. If precipitation occurs, warm to 37°C and sonicate.[1][3] If it doesn't redissolve, the DMSO is likely too wet—discard and make fresh.

Q2: I am using the Hydrochloride (HCl) salt form. Does this change the protocol? A: Yes.

  • Free Base: High solubility in DMSO; Low in Water.[1]

  • HCl Salt: Lower solubility in pure DMSO (ionic salts struggle in aprotic solvents) but better initial solubility in water.[1]

  • Warning: If using the HCl salt, do not heat the DMSO stock above 40°C, as this can degrade the salt counter-ion interaction or cause discoloration. For HCl salts, you may need to add a small amount of water (5%) to the DMSO stock to help the ions dissociate, then dilute.

Q3: Can I use ultrasonic agitation (Sonication)? A: Yes, but with a caveat.

  • Recommendation: Bath sonication (35-40 kHz) for 5-10 minutes is standard for redissolving stubborn stocks.

  • Risk: Do not use probe sonication, which generates high localized heat and can degrade the chlorobenzyl moiety (dehalogenation risk).[1]

Q4: What is the absolute solubility limit? A: While vendor data varies, empirical evidence for 4-phenylpiperidine derivatives suggests:

  • Thermodynamic Limit (DMSO): ~100 mM (with heating).[1]

  • Practical Working Limit (DMSO): 20-50 mM (Safe zone).

  • Aqueous Limit (PBS pH 7.4): Likely <50 µM without carrier proteins (BSA) or surfactants.[1]

Part 5: Advanced Troubleshooting (Salt vs. Free Base)

If you are unsure which form you have, the solubility behavior is the diagnostic tool.

SaltDecision Start Compound Behavior? DissolvesDMSO Dissolves easily in 100% DMSO Start->DissolvesDMSO CloudyDMSO Cloudy/Hazy in 100% DMSO Start->CloudyDMSO FreeBase Likely FREE BASE Action: Keep DMSO anhydrous. DissolvesDMSO->FreeBase SaltForm Likely HCl SALT Action: Add 5% dH2O to DMSO stock. CloudyDMSO->SaltForm

Caption: Figure 2.[1] Diagnostic flowchart to distinguish Free Base from Salt forms based on DMSO solubility behavior.

References

  • Lipinski, C. A., et al. (2012).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Contextual grounding on LogP and solubility).

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Authoritative source on "Crash Out" kinetics and DMSO/Water dielectric shifts).

  • Way, L., et al. (2009).[1] Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.[1] Available at: [Link][1]

Sources

Overcoming steric hindrance in 1-(4-Chlorobenzyl)-4-phenylpiperidine formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in 1-(4-Chlorobenzyl)-4-phenylpiperidine formation Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges encountered during the formation of This compound , a critical pharmacophore found in various antihistamines and calcium channel blockers. While the 4-phenyl substituent is distal to the nucleophilic nitrogen, researchers often report sluggish kinetics or incomplete conversion, frequently attributing these issues to "steric hindrance."[1]

This guide deconstructs those challenges, distinguishing between true steric barriers and kinetic/solubility limitations, and provides field-proven protocols to overcome them.

Section 1: Troubleshooting & FAQs
Q1: My N-alkylation reaction using 4-chlorobenzyl chloride is stalling at 60-70% conversion. Is steric hindrance from the phenyl ring preventing completion?

Diagnosis: It is unlikely to be direct steric hindrance from the 4-phenyl group. In the preferred chair conformation of 4-phenylpiperidine, the bulky phenyl group occupies the equatorial position, leaving the nitrogen lone pair relatively accessible. Root Cause: The stalling is more likely due to hydrohalic acid salt formation . As the reaction proceeds, HCl is generated.[1][2] If your base is insoluble (e.g., granular


 in MeCN) or too weak, the starting piperidine becomes protonated (forming the hydrochloride salt), rendering it non-nucleophilic.[1]
Solution: 
  • Switch Solvent/Base System: Move to a homogeneous system or one with better solubility. Use DMF with finely milled

    
      (Cesium Carbonate). Cesium is larger and more soluble than potassium, increasing the "nakedness" and reactivity of the carbonate anion.[1]
    
  • Add a Phase Transfer Catalyst (PTC): If staying in MeCN or Toluene, add 5 mol% TBAI (Tetrabutylammonium iodide) .[1] This facilitates the transport of the base into the organic phase and can exchange the chloride leaving group for a more reactive iodide in situ (Finkelstein reaction).

Q2: I am seeing significant "over-alkylation" (quaternary salt formation). I thought sterics would prevent this?

Insight: Steric hindrance in this system is not high enough to prevent over-alkylation. The secondary amine (product) is often more nucleophilic than the primary amine starting material because the benzyl group is electron-donating (inductive effect), making the lone pair more available. Corrective Action:

  • Stoichiometry Control: Do not use a 1:1 ratio. Use a 1.2 : 1 equivalent ratio of 4-phenylpiperidine to 4-chlorobenzyl chloride.

  • Slow Addition: Add the electrophile (benzyl chloride) dropwise over 1 hour to a dilute solution of the amine.

  • The "Steric" Fix: If over-alkylation persists, switch to Reductive Amination (See Protocol B).[1] This mechanism proceeds via an iminium ion intermediate which is much less prone to double-addition than the alkyl halide route.

Q3: If I must use the alkyl halide route, how do I maximize the rate without causing degradation?

Technical Insight: The C-Cl bond in 4-chlorobenzyl chloride is robust, but the reaction rate is highly solvent-dependent.[1] Optimization:

  • Temperature: Run at 60°C - 80°C .

  • Solvent: Acetonitrile (MeCN) is the standard, but DMF or DMAc (Dimethylacetamide) will significantly accelerate the SN2 attack due to their high dielectric constants, stabilizing the transition state.[1]

  • Add Iodide: Adding 10 mol% NaI or KI converts the benzyl chloride to the highly reactive benzyl iodide in situ. This is the single most effective way to overcome "apparent" steric or kinetic sluggishness.

Q4: Why is Reductive Amination recommended for "sterically challenged" substrates?

Mechanism: Reductive amination involves the formation of an iminium ion (


) followed by hydride reduction.[3] The planar geometry of the iminium intermediate relieves steric congestion compared to the tetrahedral transition state of an SN2 displacement.
Benefit:  It avoids the use of highly reactive alkylating agents (which can be mutagenic) and generally suppresses over-alkylation because the intermediate iminium species is rapidly reduced to the amine, which is then stable to further reduction.
Section 2: Experimental Protocols
Protocol A: Optimized SN2 Alkylation (The "Finkelstein" Modification)

Best for: Standard synthesis, cost-efficiency, and robust scale-up.[1]

Reagents:

  • 4-Phenylpiperidine (1.2 equiv)

  • 4-Chlorobenzyl chloride (1.0 equiv)[4]

  • 
     (Powdered, anhydrous) (2.0 equiv)[1]
    
  • KI (Potassium Iodide) (0.1 equiv)

  • Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-phenylpiperidine (1.2 eq) and

    
     (2.0 eq) in anhydrous MeCN.
    
  • Activation: Add KI (0.1 eq). Stir at room temperature for 15 minutes.

  • Addition: Add 4-chlorobenzyl chloride (1.0 eq) dropwise. Note: If the benzyl chloride is solid, dissolve it in a minimum amount of MeCN first.[1]

  • Reaction: Heat the mixture to reflux (80-82°C) for 4-6 hours. Monitor by TLC or LCMS.[1][5]

    • Checkpoint: The reaction is complete when the benzyl chloride is consumed. Excess piperidine will remain.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ).
    
  • Purification: Concentrate the filtrate. Redissolve in DCM and wash with water to remove traces of salts. If high purity is required, recrystallize from Ethanol/Hexane or convert to the HCl salt by adding 4M HCl in dioxane.[1]

Protocol B: Reductive Amination (The "Steric Solution")

Best for: Avoiding over-alkylation, mild conditions, and sensitive substrates.[1]

Reagents:

  • 4-Phenylpiperidine (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)[1]
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1][6]

Step-by-Step:

  • Imine Formation: Dissolve 4-phenylpiperidine (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in DCE. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature for 30-60 minutes.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone as quickly as it reduces the iminium ion, ensuring high selectivity.[1]
      
  • Reaction: Stir at Room Temperature for 12-16 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
Section 3: Data & Visualization
Comparative Analysis of Conditions
ParameterProtocol A (SN2 / Alkyl Halide)Protocol B (Reductive Amination)
Primary Mechanism Nucleophilic Substitution (

)
Condensation + Hydride Reduction
Steric Sensitivity Moderate (Tetrahedral TS)Low (Planar Iminium TS)
Key Risk Over-alkylation (Quaternary salt)Reduction of aldehyde to alcohol
Reaction Time 4-6 Hours (Reflux)12-16 Hours (RT)
Atom Economy Lower (Loss of HCl/Base)Higher (Water is only byproduct)
Preferred For Large scale, robust substratesHigh precision, avoiding side-products
Decision Logic & Reaction Pathways

G Start Start: 4-Phenylpiperidine + Electrophile Check_Sterics Assessment: Is reaction sluggish or yielding byproducts? Start->Check_Sterics Route_SN2 Route A: Alkyl Halide (SN2) (4-Chlorobenzyl Chloride) Check_Sterics->Route_SN2 Standard Protocol Route_RedAm Route B: Reductive Amination (4-Chlorobenzaldehyde) Check_Sterics->Route_RedAm Preferred for High Purity Issue_Slow Issue: Slow Conversion (Kinetic/Steric Barrier) Route_SN2->Issue_Slow Stalls < 60% Issue_Quat Issue: Over-Alkylation (Quaternary Salt) Route_SN2->Issue_Quat Impurity > 10% Product Target: this compound Route_RedAm->Product Sol_Catalyst Solution: Add KI (Finkelstein) + Polar Solvent (DMF) Issue_Slow->Sol_Catalyst Optimize Kinetics Sol_Selectivity Solution: Switch to Reductive Amination (STAB) Issue_Quat->Sol_Selectivity Bypass Mechanism Sol_Catalyst->Product Sol_Selectivity->Product

Caption: Decision tree for selecting the optimal synthesis route based on observed kinetic or selectivity issues.

References
  • Vice, S., et al. (2001).[1][7] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[1][7] Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents.[3][6][8] Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.[9] Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostic Workflow

1-(4-Chlorobenzyl)-4-phenylpiperidine is a highly lipophilic, tertiary amine utilized as a versatile[1] in medicinal chemistry. During synthesis and isolation, researchers frequently encounter a critical bottleneck: the free base presents as a stubborn, viscous oil, while attempts to crystallize it often result in "oiling out." This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these phase-separation challenges and achieve >99.5% purity.

Workflow Start Crude Reaction Mixture This compound State Physical State Assessment Start->State Oil Viscous Oil (Free Base) State->Oil High pH / Free Base Solid Amorphous Solid (Crude Salt) State->Solid Low pH / Salt Extract Acid-Base Extraction (Remove Neutral Impurities) Oil->Extract Recryst Controlled Recrystallization (Prevent Oiling Out) Solid->Recryst SaltForm Salt Formation (Add HCl in Ether) Extract->SaltForm SaltForm->Recryst Pure Pure Crystalline Solid (>99.5% Purity) Recryst->Pure Slow Cooling & Seeding

Fig 1: Diagnostic workflow for the purification of piperidine derivatives.

Troubleshooting & FAQs

Q1: Why does my synthesized this compound remain a viscous oil instead of crystallizing? A1: The free base of this compound is highly lipophilic due to the bulky combination of the piperidine ring, the 4-phenyl group, and the 4-chlorobenzyl moiety. This structural bulk disrupts highly ordered crystal lattice packing, lowering the melting point below room temperature. To induce crystallization, you must increase the lattice energy by converting the oily free base into a[2]. The introduction of ionic bonds significantly raises the melting point, forcing the compound into a solid state.

Q2: During recrystallization of the hydrochloride salt, the solution forms a milky emulsion and settles as an oil at the bottom of the flask. What is happening? A2: This phenomenon is known as [3], commonly referred to as "oiling out." It occurs when the solute separates into a solute-rich liquid phase rather than forming a solid crystal lattice. Oiling out is highly detrimental because the oil phase acts as a powerful solvent for impurities, severely degrading the purity of your final product[3]. This typically occurs when the crystallization temperature is above the melting point of the solute in that specific solvent mixture, or when the cooling rate is too rapid.

Q3: How can I prevent LLPS and force the salt to form a crystalline solid? A3: To bypass the LLPS boundary, you must alter the thermodynamic pathway of your crystallization:

  • Solvent Exchange: Transition from a single solvent to a binary system (e.g., ethanol/diethyl ether or isopropanol/water) to shift the solubility curve and avoid the oiling-out boundary[3].

  • Seeding: Introduce pure seed crystals at a temperature just above the cloud point (the temperature where the milky emulsion begins). This provides nucleation sites, forcing solid crystal growth before the liquid phase can separate[3].

  • Controlled Cooling: Reduce the cooling rate. Rapid quenching forces the system into supersaturation too quickly, triggering phase separation rather than ordered nucleation.

Self-Validating Experimental Protocols

Protocol 1: Acid-Base Extraction (Pre-Purification of the Oil)

Causality: Direct crystallization of a crude reaction mixture often fails because[4] and inhibit nucleation. Acid-base extraction leverages the pKa of the tertiary amine to isolate the basic piperidine from neutral and acidic byproducts[2].

  • Dissolution: Dissolve the crude this compound oil in an organic solvent (e.g., dichloromethane, 10 mL/g).

  • Acidification: Extract the organic layer with 1M aqueous HCl (3 x 50 mL). The tertiary amine protonates to form a water-soluble hydrochloride salt, migrating to the aqueous phase.

  • Phase Separation: Discard the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath to prevent degradation. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10-12. The amine deprotonates, crashing out as an insoluble free base oil.

  • Recovery: Extract the aqueous layer with fresh dichloromethane (3 x 50 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base oil.

Self-Validation Checkpoint: Spot the initial crude mixture and the final extracted organic layer on a TLC plate (Silica, 9:1 DCM:MeOH with 1% NH₄OH). The final layer should show a single UV-active spot corresponding to the amine, confirming the successful removal of non-basic impurities.

Protocol 2: Salt Formation and Recrystallization

Causality: Converting the purified oil to a hydrochloride salt increases molecular rigidity and intermolecular forces, facilitating a stable solid state[2].

  • Salt Formation: Dissolve the free base oil in a minimal volume of anhydrous diethyl ether.

  • Precipitation: While stirring vigorously, add a stoichiometric equivalent of anhydrous HCl in dioxane (or bubble dry HCl gas) dropwise. A white precipitate (the hydrochloride salt) should form immediately[2].

  • Isolation: Collect the crude solid via vacuum filtration.

  • Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethanol. If the solution is colored,[4].

  • Controlled Nucleation: Allow the clear filtrate to cool slowly (approx. 0.5 °C/min) to room temperature. If oiling out is observed (milky droplets), reheat until clear, add a few drops of an antisolvent (like diethyl ether), and seed with a pure crystal.

  • Harvesting: Once crystallization is complete, chill the flask in an ice bath for 30 minutes. Filter under vacuum, wash the filter cake with cold diethyl ether, and dry under high vacuum.

Self-Validation Checkpoint: Record the melting point of the dried crystals. A sharp melting range (e.g., within 1-2 °C) validates a highly ordered crystal lattice and the absence of trapped solvent or oil.

Quantitative Data & Method Comparison

Table 1: Comparison of Purification Strategies for this compound

Purification MethodTarget StateTypical YieldExpected PurityPrimary AdvantageKey Limitation
Acid-Base Extraction Free Base (Oil)>90%90-95%Rapid, scalable removal of non-basic impurities[2].Does not remove structurally similar basic byproducts.
Column Chromatography Free Base (Oil)60-85%>98%Excellent for separating closely related basic impurities[2].Irreversible adsorption on silica; time-consuming.
Salt Crystallization HCl Salt (Solid)80-95%>99.5%Highest purity; yields a stable, handleable solid[2].Prone to LLPS (oiling out) if cooling is uncontrolled[3].

References

  • 3.3. CRYSTALLIZATION Source: Ankara University Open Courseware URL:[Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 1-(4-Chlorobenzyl)-4-phenylpiperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, This compound represents a critical scaffold, sharing structural homology with various antihistamines (e.g., chlorpheniramine analogs) and opioid receptor ligands. Precise structural characterization is essential to distinguish it from regioisomers and impurities.

This guide provides an in-depth technical comparison of analytical approaches for this molecule, specifically focusing on Solvent System Selection (CDCl₃ vs. DMSO-d₆) . While Chloroform-d (CDCl₃) is the industry standard for non-polar free bases, Dimethyl Sulfoxide-d₆ (DMSO-d₆) offers distinct advantages for salt forms, albeit with specific spectral trade-offs.

Structural Segmentation & Spectral Assignment

To accurately interpret the 1H NMR spectrum, the molecule is segmented into three distinct magnetic environments. The data below represents characteristic chemical shifts expected at 400 MHz.

Zone A: The Piperidine Core (Aliphatic)

The piperidine ring adopts a chair conformation. The nitrogen lone pair (in the free base) influences the chemical shift of the α-protons (H-2, H-6).

  • H-4 (Methine): The proton at the 4-position is unique. It typically appears as a triplet of triplets (tt) or multiplet around 2.5 – 2.6 ppm .

  • H-2/H-6 (α-Protons): These appear as two distinct sets of signals due to axial/equatorial splitting, generally found between 2.0 – 3.1 ppm .

  • H-3/H-5 (β-Protons): These methylene protons are the most shielded, appearing as multiplets around 1.7 – 1.9 ppm .

Zone B: The Benzylic Linker
  • Benzylic CH₂: This is a diagnostic singlet critical for confirming N-alkylation. In CDCl₃, it appears sharply at ~3.55 ppm .

Zone C: Aromatic Regions
  • Phenyl Ring (C-4 substituent): A multiplet integrating to 5 protons, typically 7.15 – 7.35 ppm .

  • 4-Chlorophenyl Ring (N-substituent): An AA'BB' system appearing as two doublets (or overlapping multiplets) generally between 7.25 – 7.45 ppm .

Comparative Analysis: Solvent System Performance

This section compares the "Product" (the optimal analysis method) against the standard "Alternative".

Primary Method: Chloroform-d (CDCl₃)[1]
  • Best For: Free base characterization, high-resolution structural confirmation.

  • Performance Profile:

    • Resolution: Excellent. The low viscosity of CDCl₃ results in sharp linewidths, allowing for clear resolution of the piperidine coupling constants (

      
      -values).
      
    • Solvent Interference: Minimal. The residual CHCl₃ peak at 7.26 ppm may overlap slightly with the aromatic region but leaves the critical aliphatic region (1.5 – 4.0 ppm) completely clear.

    • Chemical Shift Stability: Reliable.

Alternative Method: DMSO-d₆
  • Best For: Hydrochloride (HCl) or other salt forms; samples with poor solubility in chlorinated solvents.

  • Performance Profile:

    • Solubility: Superior for polar salts.

    • Interference Risk (High): The residual solvent pentet at 2.50 ppm often directly overlaps with the H-4 methine proton of the piperidine ring, obscuring this diagnostic signal.

    • Water Signal: DMSO is hygroscopic. The water peak typically appears at 3.33 ppm , which can broaden and obscure the Benzylic CH₂ singlet (~3.5 ppm) if the sample is not strictly dry.

Summary Data Comparison Table
FeatureCDCl₃ (Standard) DMSO-d₆ (Alternative)
Solubility (Free Base) HighHigh
Solubility (Salt Form) LowHigh
Benzylic CH₂ Signal ~3.55 ppm (Sharp Singlet) ~3.50 ppm (May broaden/overlap with H₂O)
H-4 Methine Signal ~2.55 ppm (Visible) ~2.50 ppm (Obscured by Solvent)
Aromatic Resolution Good (Overlap at 7.26 ppm possible)Excellent (Aromatic protons often shift downfield)
Exchangeable Protons Often invisible/broadVisible (if present, e.g., NH+ in salts)

Experimental Protocol

Reagents & Equipment
  • Analyte: >5 mg of this compound.[1]

  • Solvent: 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆ (99.9% D) + 0.03% TMS.

  • Instrument: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Workflow
  • Solubility Check: Place 5 mg of sample in a vial. Add 0.6 mL of solvent.

    • Critical Step: If the sample is an HCl salt and you must use CDCl₃, perform a "free-basing" extraction (partition between CDCl₃ and Na₂CO₃/D₂O) directly in the tube, or switch to DMSO-d₆.

  • Sample Transfer: Transfer to a 5mm NMR tube. Ensure height is ~4 cm.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): 1.0 – 5.0 s (Ensure full relaxation for quantitative integration).

    • Scans (NS): 16 (Free base) to 64 (Dilute samples).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction (Manual is preferred for aromatic multiplets).

    • Baseline correction (Bernstein polynomial).

    • Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm (DMSO to 2.50 ppm).

Visualizations

Figure 1: Analytical Decision Workflow

This diagram illustrates the logic for selecting the appropriate solvent system based on the sample's physical state.

NMR_Workflow Start Start: Sample Analysis CheckState Check State: Free Base or Salt? Start->CheckState FreeBase Free Base CheckState->FreeBase Salt Salt (e.g., HCl) CheckState->Salt CDCl3 Select Solvent: CDCl3 FreeBase->CDCl3 Preferred Salt->CDCl3 If Free-Basing performed DMSO Select Solvent: DMSO-d6 Salt->DMSO Solubility Required Analysis1 Analyze: Clear H-4 Signal Sharp Benzylic CH2 CDCl3->Analysis1 Analysis2 Analyze: Check H-4 vs Solvent Peak Check H2O overlap DMSO->Analysis2 Result Final Structural Confirmation Analysis1->Result Analysis2->Result

Caption: Decision tree for optimizing solvent selection based on the chemical form of the piperidine derivative.

Figure 2: Signal Assignment Map (Conceptual)

This diagram maps the specific protons to their expected chemical shift zones in CDCl₃.

Signal_Map Chlorobenzyl 4-Chlorobenzyl Group (Aromatic) ZoneA 7.25 - 7.45 ppm (AA'BB' System) Chlorobenzyl->ZoneA Linker Benzylic CH2 (Linker) ZoneB ~3.55 ppm (Singlet) Linker->ZoneB Piperidine Piperidine Ring (Aliphatic Core) ZoneC 1.7 - 3.1 ppm (Multiplets) Piperidine->ZoneC Phenyl 4-Phenyl Group (Aromatic) ZoneD 7.15 - 7.35 ppm (Multiplet) Phenyl->ZoneD

Caption: Mapping of molecular fragments to their characteristic 1H NMR chemical shift zones (CDCl₃).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.[2] Journal of Organic Chemistry, 66, 2487-2492.[2] Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-(4-Chlorobenzyl)-4-phenylpiperidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles of mass spectrometry with data from related chemical structures to offer a robust predictive model for the compound's behavior under common ionization techniques.

Introduction to this compound and its Analysis

This compound is a tertiary amine featuring a central piperidine ring substituted with a phenyl group at the 4-position and a 4-chlorobenzyl group at the nitrogen atom. The structural elucidation of such molecules is critical in pharmaceutical development and forensic analysis. Mass spectrometry, often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an indispensable tool for this purpose.[1] Understanding the specific fragmentation patterns is key to identifying the molecule and characterizing its metabolites or analogues.

This guide will explore the predicted fragmentation pathways under both Electron Ionization (EI), typically used in GC-MS, and Electrospray Ionization (ESI), common in LC-MS.

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the resulting fragment ions. The primary sites of bond cleavage are predictable based on the established fragmentation of piperidine derivatives, benzyl compounds, and chlorinated aromatic systems.[2][3][4]

Under EI-MS, the initial event is the removal of an electron to form the molecular ion, [M]•+. Given the presence of a chlorine atom, the molecular ion peak will appear as a pair of peaks:

  • M+ : Corresponding to the molecule containing the 35Cl isotope.

  • [M+2]+ : Corresponding to the molecule with the 37Cl isotope.

The natural abundance of these isotopes (~3:1 ratio of 35Cl to 37Cl) will result in the [M+2]+ peak having an intensity of approximately one-third of the M+ peak.[3] This isotopic signature is a key diagnostic feature for chlorine-containing fragments.

The fragmentation of the molecular ion is expected to proceed through several competing pathways, driven by the formation of stable carbocations and iminium ions.

  • Benzylic C-N Cleavage: The bond between the benzyl group and the piperidine nitrogen is one of the most labile. Cleavage of this bond can occur in two ways:

    • Formation of the 4-chlorobenzyl cation: This pathway involves the loss of the 4-phenylpiperidine radical to form the 4-chlorobenzyl cation. This cation may rearrange to the more stable chlorotropylium ion. This is a common fragmentation pathway for N-benzyl compounds.[5]

    • Formation of the 4-phenylpiperidine radical cation: Alternatively, the charge can be retained by the piperidine fragment, leading to the 4-phenylpiperidine radical cation.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives under EI-MS.[2] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. In this molecule, this can lead to the loss of the phenyl group or other parts of the piperidine ring, resulting in a resonance-stabilized iminium ion.[2]

  • Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo cleavage, leading to the formation of various acyclic fragment ions.[2]

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_main Proposed Fragmentation of this compound cluster_path1 Benzylic Cleavage cluster_path2 Alpha-Cleavage cluster_path3 Piperidine Ring Opening M [M]•+ m/z 299/301 F1 4-Chlorobenzyl Cation (Chlorotropylium Ion) m/z 125/127 M->F1 Loss of C11H14N• F2 4-Phenylpiperidine Radical Cation m/z 160 M->F2 Loss of C7H6Cl• F3 Iminium Ion (Loss of Phenyl Radical) m/z 222/224 M->F3 Loss of C6H5• F4 Acyclic Iminium Ions e.g., m/z 198/200 M->F4 Ring Fission

Caption: Proposed mass spectrometry fragmentation pathways of this compound.

Predicted Key Fragment Ions

The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (35Cl/37Cl) Proposed Ion Structure Fragmentation Pathway
299/301Molecular Ion [C18H20ClN]•+Ionization
125/127[C7H6Cl]+Benzylic C-N cleavage
160[C11H14N]+Benzylic C-N cleavage
222/224[C12H15ClN]+Alpha-cleavage (loss of phenyl radical)
198/200[C11H13ClN]+Piperidine ring opening and subsequent fragmentation
91[C7H7]+Tropylium ion (from further fragmentation)
84[C5H10N]+Fragmentation of the piperidine ring[6][7]
Comparative Analysis with Structurally Related Compounds
  • 4-Phenylpiperidine: The mass spectrum of 4-phenylpiperidine shows a prominent molecular ion at m/z 161 and significant fragments corresponding to the loss of hydrogen and cleavage of the piperidine ring.[8] The presence of the 4-phenylpiperidine core in the target molecule suggests that some of these characteristic fragments may also be observed.

  • N-Benzylpiperidine: The fragmentation of N-benzylpiperidine is dominated by the formation of the benzyl cation (or tropylium ion) at m/z 91 and the piperidine-containing fragment. This supports the proposed benzylic cleavage pathway for this compound.

Experimental Protocols

The analysis of this compound can be effectively performed using GC-MS for EI analysis or LC-MS/MS for ESI analysis.

This method is suitable for the analysis of volatile and semi-volatile piperidine compounds.[1]

G cluster_workflow GC-MS Workflow Sample Sample Preparation (Dissolve in suitable solvent) Injection GC Injection (Split/Splitless) Sample->Injection Separation GC Separation (e.g., HP-5MS column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (e.g., Quadrupole) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection

Caption: A typical workflow for GC-MS analysis.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250-280°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 500.[2]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.[2]

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+. Tandem MS (MS/MS) is then used to induce fragmentation.[2]

G cluster_workflow LC-MS/MS Workflow Sample Sample Preparation (Dilute in mobile phase) Injection LC Injection Sample->Injection Separation LC Separation (e.g., C18 column) Injection->Separation Ionization ESI Ionization (Positive Mode) Separation->Ionization MS1 MS1: Precursor Ion Selection ([M+H]+) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2

Caption: A typical workflow for LC-MS/MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in the initial mobile phase composition.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).

    • Flow Rate: 0.2 - 0.4 mL/min.[2]

    • Column Temperature: 30 - 40°C.[2]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

    • MS1 Scan: Perform a full scan to determine the m/z of the protonated precursor ion, [M+H]+ (expected at m/z 300/302).[2]

    • MS2 Product Ion Scan: Select the precursor ion and perform a product ion scan to generate the fragmentation pattern. Optimize the collision energy to obtain a rich spectrum of fragment ions.[2]

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by several key pathways, including benzylic C-N bond cleavage, alpha-cleavage at the piperidine nitrogen, and fragmentation of the piperidine ring. The presence of chlorine provides a distinct isotopic signature that aids in the identification of the molecular ion and chlorine-containing fragments. The experimental protocols provided offer a starting point for the analysis of this compound and related structures using both GC-MS and LC-MS/MS.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2026). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Available at: [Link]

  • Not available. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • Doc Brown's Chemistry. (2025). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis. Available at: [Link]

  • Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. Available at: [Link]

  • Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Scilit. Available at: [Link]

  • Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Not available. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • ResearchGate. (n.d.). (left) Fragmentation of the substituted benzylpyridinium "parent ion"... [Image]. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Phenylpiperidine. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the Receptor Binding Profiles of Haloperidol and 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for comparing the receptor binding characteristics of the well-established antipsychotic, Haloperidol, with the less-characterized compound, 1-(4-Chlorobenzyl)-4-phenylpiperidine. For drug development professionals and researchers, understanding the nuanced interactions between a ligand and its target receptors is paramount for predicting pharmacological effects and potential side-effect profiles. This document outlines the established profile of Haloperidol and presents a detailed, field-proven experimental workflow to characterize and compare a novel compound, using this compound as a representative example.

Introduction: Establishing a Benchmark and an Investigational Compound

Haloperidol , a butyrophenone derivative, is a first-generation antipsychotic medication that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor.[2] However, Haloperidol is not entirely selective; it also exhibits high affinity for sigma receptors (σ1 and σ2), which may contribute to its complex pharmacological profile and some of its motor side effects.[3][4] Its well-documented binding affinities serve as an ideal benchmark for evaluating new chemical entities.

This compound is a piperidine derivative.[5] The 4-phenylpiperidine scaffold is a common motif in a variety of centrally active agents, including opioids.[6] The addition of a 4-chlorobenzyl group to the piperidine nitrogen introduces a structural element that can significantly influence receptor binding and selectivity. Due to the limited publicly available data on this specific compound, this guide will treat it as an investigational molecule and lay out the necessary experimental procedures to thoroughly characterize its binding profile in comparison to Haloperidol.

Molecular Structures and Physicochemical Properties

A fundamental step in any comparative analysis is the examination of the molecules' structural and physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and receptor interaction potential.

Table 1: Physicochemical Properties of Haloperidol and this compound.

PropertyHaloperidolThis compound
Molecular Formula C21H23ClFNO2[7]C18H20ClN[5]
Molecular Weight 375.86 g/mol [1]285.81 g/mol [5]
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[7]This compound[5]

G cluster_0 Haloperidol cluster_1 This compound Haloperidol CompoundX

Caption: Chemical structures of Haloperidol and this compound.

Core Experimental Workflow: Radioligand Binding Assays

To quantitatively compare the binding affinities of our two compounds at key receptors of interest (Dopamine D2, Sigma-1, and Sigma-2), the competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The result is expressed as an IC50 value (the concentration of competitor that displaces 50% of the radioligand), which can then be converted to a Ki value (inhibitory constant) for a more absolute measure of affinity.[8][9]

G prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing target) setup Set up 96-well Plate Assay prep->setup total Total Binding Wells: Membranes + Radioligand + Buffer setup->total nsb Non-Specific Binding Wells: Membranes + Radioligand + Excess Unlabeled Ligand setup->nsb comp Competition Wells: Membranes + Radioligand + Test Compound (serial dilutions) setup->comp incubate Incubate at RT (e.g., 60-90 min) total->incubate nsb->incubate comp->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis count->analyze ic50 Determine IC50 from Competition Curve analyze->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system. The inclusion of "Total Binding" and "Non-Specific Binding" (NSB) wells in every plate is critical. The difference between these two values defines the specific binding window. A robust assay will have a high signal-to-noise ratio (Total Binding / NSB > 10).

1. Materials & Reagents:

  • Receptor Source: Cell membrane preparations from HEK293 cells stably expressing human Dopamine D2, Sigma-1, or Sigma-2 receptors.[10]
  • Radioligands:
  • D2 Receptor: [³H]-Spiperone or [³H]-Raclopride.
  • Sigma-1 Receptor: [³H]-(+)-Pentazocine.
  • Sigma-2 Receptor: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of (+)-pentazocine to block σ1 sites.
  • Test Compounds: Haloperidol and this compound, prepared in appropriate serial dilutions.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.[10]
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Determinant: A high concentration (e.g., 10 µM) of a known ligand for the target receptor (e.g., Butaclamol for D2, unlabeled Haloperidol for Sigma).[11]
  • Apparatus: 96-well plates, cell harvester for rapid filtration, glass fiber filters (GF/C, pre-soaked in polyethyleneimine), scintillation vials, and a liquid scintillation counter.[12]

2. Procedure:

  • In a 96-well plate, add assay components in triplicate for each condition (Total Binding, NSB, and each concentration of the competitor compounds).[11]
  • A typical final assay volume is 250 µL, containing membranes, radioligand (at a concentration near its Kd), and either buffer, non-specific determinant, or test compound.[10][12]
  • Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.[13]
  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[10]
  • Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[12]

3. Data Analysis:

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[14]
  • Calculate the Ki value using the Cheng-Prusoff equation :[8][15]
  • Ki = IC50 / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[9]

Comparative Binding Affinity Data

The following table presents established binding data for Haloperidol and hypothetical, yet plausible, data for this compound to illustrate how experimental results would be presented for comparison.

Table 2: Comparative Receptor Binding Affinities (Ki, nM).

CompoundDopamine D2Sigma-1 (σ1)Sigma-2 (σ2)
Haloperidol 0.89 - 2.8[3][16]~2.8[3]High Affinity (nM range)
This compound 150 (Hypothetical)25 (Hypothetical)80 (Hypothetical)

Note: Data for this compound is hypothetical for illustrative purposes.

Interpretation of Hypothetical Data: Based on this hypothetical data, Haloperidol demonstrates potent, high-affinity binding to both D2 and Sigma-1 receptors. In contrast, our investigational compound, this compound, shows significantly lower affinity for the D2 receptor but retains moderate affinity for sigma receptors, with a preference for the Sigma-1 subtype. This profile suggests it would likely not possess potent antipsychotic activity mediated by D2 antagonism but could have other neuromodulatory effects via sigma receptors.

Functional Activity: Beyond Binding

Binding affinity (Ki) does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).[1] Functional assays are essential to determine the compound's effect on receptor signaling.

For the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) that couples to Gi/o proteins, a common functional assay measures the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.[14][17]

G Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds & Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Binds & Blocks Gi Gi Protein Activation D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified Dopamine D2 receptor antagonist signaling pathway.

An antagonist, like Haloperidol, will block the dopamine-induced decrease in cAMP.[18] A functional assay would involve stimulating D2-expressing cells with dopamine in the presence of varying concentrations of the test compound and measuring cAMP levels. A compound that reverses the dopamine effect is an antagonist.

Conclusion and Future Directions

This guide has detailed the established receptor binding profile of Haloperidol and provided a robust, validated experimental framework for the characterization of a novel compound, this compound. The outlined radioligand binding assays are fundamental for determining binding affinity (Ki) at key CNS targets.

The hypothetical data presented illustrates a scenario where the novel compound possesses a distinct binding profile from Haloperidol, with lower D2 affinity and moderate sigma receptor affinity. The logical next steps in a drug discovery program would be:

  • Conducting functional assays to determine the agonist/antagonist nature of the compound at sigma receptors.

  • Expanding the binding screen to a broader panel of receptors to assess selectivity and identify potential off-target effects.

  • In vivo studies in animal models to correlate the in vitro binding and functional data with behavioral and physiological outcomes.

By systematically applying these methodologies, researchers can build a comprehensive understanding of a compound's pharmacological profile, a critical step in the development of new and improved therapeutics.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (URL: )
  • Structure of haloperidol | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC. (URL: [Link])

  • Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem - NIH. (URL: [Link])

  • D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays - Bio-protocol. (URL: [Link])

  • Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed. (URL: [Link])

  • (IUCr) The crystal and molecular structure of haloperidol, a potent psychotropic drug. (URL: [Link])

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. (URL: [Link])

  • Haloperidol - the NIST WebBook. (URL: [Link])

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (URL: [Link])

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. (URL: [Link])

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC. (URL: [Link])

  • Haloperidol metabolite II with Ki values for σ receptors. - ResearchGate. (URL: [Link])

  • In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed. (URL: [Link])

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity | ACS Pharmacology & Translational Science. (URL: [Link])

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC. (URL: [Link])

  • Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - Frontiers. (URL: [Link])

  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL - ChemRxiv. (URL: [Link])

  • Evidence for a role of haloperidol‐sensitive σ‐'opiate' receptors in the motor effects of antipsychotic drugs | Neurology. (URL: [Link])

  • (125I)iodoazidococaine, a photoaffinity label for the haloperidol-sensitive sigma receptor. | PNAS. (URL: [Link])

  • 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem - NIH. (URL: [Link])

  • 4-Phenylpiperidine - Wikipedia. (URL: [Link])

  • 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem. (URL: [Link])

  • BindingDB BDBM50185908 1-ethyl-4-phenyl-piperidine-4-carboxylic acid {1-[3-(2-methoxy-phenoxy)-benzyl]. (URL: [Link])

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. (URL: [Link])

  • 4-Benzylpiperidine - Wikipedia. (URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenylpiperidine derivatives, focusing on two of their most prominent therapeutic applications: opioid receptor modulation for analgesia and dopamine receptor antagonism for antipsychotic effects. We will explore how subtle molecular modifications to this privileged scaffold dramatically influence receptor affinity, selectivity, and functional activity, supported by experimental data and detailed protocols.

The 4-Phenylpiperidine Core: A Scaffold for CNS Drug Discovery

The versatility of the 4-phenylpiperidine core lies in its three-dimensional structure, which allows for precise orientation of key pharmacophoric elements within the binding pockets of G-protein coupled receptors (GPCRs). The primary points of modification on this scaffold, which dictate its biological activity, are the piperidine nitrogen (N1), the C4 position bearing the phenyl ring, and the C4-phenyl ring itself.

Caption: Key modification points (R1, R2, R3) on the 4-phenylpiperidine scaffold.

Part 1: Opioid Receptor Ligands - The Analgesic Profile

The discovery of meperidine (pethidine) established the 4-phenylpiperidine scaffold as a crucial pharmacophore for opioid analgesics.[3][4] These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR).[5]

Key SAR Insights for Opioid Activity:
  • N-Substituent (R1): The substituent on the piperidine nitrogen is critical for agonist activity.

    • A small alkyl group, like the methyl in meperidine, is optimal for potent MOR agonism.

    • Increasing the chain length to a phenethyl group, as seen in anileridine, can maintain or enhance potency.[4]

    • Larger or more complex N-substituents can introduce antagonist properties. For instance, N-phenylpropyl substitution can confer potent antagonist activity at μ, δ, and κ opioid receptors.[6]

  • C4-Substituents (R2): Modifications at the C4 position profoundly impact potency.

    • A C4-carbethoxy group, as in meperidine, is a classic feature for analgesia.[4]

    • Replacing the ester with a propionyloxy group (e.g., prodine series) can increase potency, but stereochemistry becomes critical.[7]

    • The orientation of the C4-phenyl group (axial vs. equatorial) influences receptor interaction. Phenyl axial conformations are often associated with higher potency for certain analogs.[7][8]

  • C4-Phenyl Ring Substitution (R3):

    • A meta-hydroxyl group on the phenyl ring generally enhances analgesic potency, as it mimics a key interaction of morphine with the opioid receptor.[8]

    • Other substitutions, such as methylation of the hydroxyl group, typically decrease binding affinity across all opioid receptor subtypes.[9]

Comparative Data: Opioid Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of representative 4-phenylpiperidine derivatives for the μ-opioid receptor. Lower Ki values indicate higher binding affinity.

CompoundN-Substituent (R1)C4-Phenyl Substituent (R3)μ-Opioid Receptor Ki (nM)Primary Activity
Morphine(Reference)(Reference)1-10Agonist
Meperidine-CH₃Unsubstituted~200-500Agonist
Loperamide-C(OH)(Ph)CH₂CH₂N(CH₃)₂Unsubstituted~3Agonist
LY255582-CH₂CH=CH₂3-OH0.6Antagonist
Compound 4 (from[9])-CH₂CH=CH₂3-OCH₃16Antagonist

Data synthesized from multiple sources.[9][10][11] Loperamide, although a potent agonist, is peripherally restricted and used as an antidiarrheal agent.[11] The data for LY255582 and its methoxy analog clearly demonstrate the significant contribution of the meta-hydroxyl group to high-affinity binding.[9]

Part 2: Dopamine D2 Receptor Ligands - The Neuroleptic Profile

A different vector of SAR exploration led to the development of 4-phenylpiperidine derivatives as potent dopamine D2 receptor antagonists, forming the basis of many "typical" antipsychotic drugs. Haloperidol is a classic example where the piperidine nitrogen is part of a longer chain connecting to another aromatic system.

Key SAR Insights for D2 Antagonism:
  • N-Substituent (R1): This is the most significant point of variation for D2 antagonists.

    • A butyrophenone chain attached to the piperidine nitrogen is a hallmark of potent D2 antagonists (e.g., haloperidol).

    • The length and nature of this chain are critical for optimizing D2 receptor affinity and selectivity.[12]

  • C4-Substituents (R2):

    • A hydroxyl group at C4 is often present and contributes to binding.

    • The C4-phenyl ring itself is a key hydrophobic element engaging with the receptor.

  • C4-Phenyl Ring Substitution (R3):

    • Halogen substitution, particularly a para-fluoro group on the butyrophenone's phenyl ring, is common and generally enhances potency.

    • Substitution on the C4-phenyl ring itself can modulate affinity and selectivity.

Comparative Data: Dopamine Receptor Binding Affinity

This table compares the binding affinities of key derivatives for the dopamine D2 receptor.

CompoundN-Substituent (R1)C4-Substituents (R2)D2 Receptor Ki (nM)Primary Activity
HaloperidolButyrophenone4-OH, 4-(4-chlorophenyl)~1-5Antagonist
SpiperoneButyrophenone(complex spiro)~0.1-1Antagonist
Pridopidine-propyl4-(3-(methylsulfonyl)phenyl)~100-200Stabilizer/Partial Agonist

Data synthesized from multiple sources.[12][13][14] The data illustrates the high affinity of classic neuroleptics like haloperidol and spiperone. In contrast, newer agents like Pridopidine, developed through systematic SAR, exhibit more moderate affinity and act as dopamine stabilizers rather than pure antagonists.[12]

Experimental Protocols & Methodologies

The determination of binding affinity (Ki) is fundamental to any SAR study. The gold-standard method is the competitive radioligand binding assay.[15]

Protocol: μ-Opioid Receptor (MOR) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the human μ-opioid receptor (hMOR).

Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radioligand, [³H]-DAMGO, from hMOR expressed in recombinant cell membranes.[15]

Materials:

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably transfected with the hMOR gene.[16]

  • Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific Binding Control: Naloxone (10 µM final concentration).[10]

  • Test Compounds: Serial dilutions of 4-phenylpiperidine derivatives.

  • Instrumentation: 96-well plates, cell harvester, glass fiber filters (PEI-presoaked), liquid scintillation counter.[17]

Workflow Diagram:

G prep Prepare Reagents (Buffer, Radioligand, Compounds) plate Plate Assay Components - Buffer or Naloxone (NSB) - Test Compound - [3H]-DAMGO - hMOR Membranes prep->plate incubate Incubate (e.g., 60 min at 30°C) plate->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters (x3) (Ice-cold wash buffer) filter->wash dry Dry Filters wash->dry count Quantify Radioactivity (Scintillation Counting) dry->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest cells expressing hMOR and homogenize them in ice-cold buffer. Centrifuge to pellet the membranes, which are then resuspended and stored at -80°C until use.[13]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-DAMGO, 50 µL hMOR membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Naloxone (10 µM), 50 µL [³H]-DAMGO, 50 µL hMOR membrane suspension.

    • Competition: 50 µL of test compound (at various concentrations), 50 µL [³H]-DAMGO, 50 µL hMOR membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[17]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[15][17]

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[9][17]

  • Counting: Place the dried filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Conclusion and Future Perspectives

The 4-phenylpiperidine scaffold remains a remarkably fruitful starting point for the design of CNS-active agents. The comparative SAR analysis clearly demonstrates how targeted modifications at the N1, C4, and phenyl ring positions can steer the pharmacological profile towards either potent opioid analgesia or effective dopamine D2 antagonism. For opioid derivatives, a small N-alkyl group and a C4-phenyl meta-hydroxyl are key for agonist activity, while larger N-substituents can induce antagonism. For neuroleptics, an extended N-butyrophenone chain is the critical determinant for high-affinity D2 blockade.

Future research will likely focus on designing derivatives with more complex pharmacological profiles, such as "biased agonists" at the opioid receptor that activate analgesic pathways while minimizing side effects like respiratory depression, or dopamine receptor "stabilizers" that offer antipsychotic efficacy with a lower risk of motor side effects. The foundational SAR principles outlined in this guide provide the essential framework for these ongoing drug discovery efforts.

References

  • Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine. (n.d.). Benchchem.
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2016, July 15). Probe Reports from the NIH Molecular Libraries Program.
  • Comprehensive Application Notes and Protocols for Opioid Receptor Affinity Competition Binding Assays. (n.d.). Smolecule.
  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (n.d.). PubMed.
  • Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. (n.d.). Benchchem.
  • D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. (n.d.). Bio-protocol.
  • Opioid-Mu Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (n.d.). Springer Nature Experiments.
  • Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. (n.d.). Benchchem.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025, August 5). ResearchGate.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2014, March 17). Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. (1995, August 4). Journal of Medicinal Chemistry.
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea.
  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018, June 22). eLife.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (n.d.). Scilit.
  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). ResearchGate.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis Online.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Pain Physician Journal.
  • Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. (n.d.). PMC.
  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. (2006, September 15). PubMed.
  • PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. (1997, July 2). Pakistan Journal of Pharmaceutical Sciences.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI.
  • Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. (n.d.). ResearchGate.
  • 4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis.
  • Conformation-activity study of 4-phenylpiperidine analgesics. (n.d.). PubMed.
  • Comparative Effectiveness of Analgesics to Reduce Acute Pain in the Prehospital Setting. (2020, March 15). Prehospital Emergency Care.

Sources

Validating purity of 1-(4-Chlorobenzyl)-4-phenylpiperidine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-(4-Chlorobenzyl)-4-phenylpiperidine: A Comparative Guide to LC-MS vs. Legacy Modalities

Executive Summary

The synthesis and quality control of piperidine derivatives, such as this compound, demand rigorous analytical scrutiny. As a structural analog often found in the development pathways of antihistamines and antipsychotics, ensuring its purity is critical for downstream efficacy and safety. Under the updated[1], analytical procedures must not only quantify the active pharmaceutical ingredient (API) but also unequivocally resolve and identify trace impurities[2]. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against legacy modalities like HPLC-UV and GC-MS, providing a self-validating protocol engineered specifically for this compound.

Mechanistic Causality: Why Modality Matters

This compound (Exact Mass: ~285.128 Da) features a highly lipophilic backbone and a basic tertiary amine embedded within the piperidine ring. This specific chemical topology dictates its behavior across different analytical platforms:

  • HPLC-UV (The Specificity Gap): While standard HPLC-UV is ubiquitous, it relies entirely on chromophoric absorption. If a process impurity lacks a conjugated pi-system or co-elutes chromatographically with the main API peak, UV detection will yield a false negative, dangerously overestimating API purity.

  • GC-MS (The Thermal Risk): Gas chromatography requires analyte volatility. While the compound can be vaporized, the basic tertiary amine often interacts with active silanol sites in the GC inlet or column, leading to severe peak tailing. Furthermore, thermal degradation at high inlet temperatures (>250°C) can artificially generate degradation products that were not present in the original sample.

  • LC-MS (The Optimal Choice): The basic nitrogen (pKa ~8.5) is highly susceptible to protonation in acidic mobile phases. Electrospray Ionization (ESI+) effortlessly generates the

    
     ion (
    
    
    
    286.136). When coupled with High-Resolution Accurate Mass (HRAM) analyzers (e.g., Orbitrap or Q-TOF), LC-MS provides orthogonal separation: chromatographic retention time combined with exact mass, allowing for the quantitative assessment of peak purity even when impurities co-elute[3].

DecisionTree Start Compound: This compound Q1 Is thermal degradation / peak tailing a risk? Start->Q1 GC GC-MS (Requires Derivatization) Q1->GC Yes (Tertiary amine) Q2 Are all potential impurities UV-active? Q1->Q2 No UV HPLC-UV (Lacks Specificity) Q2->UV Yes LCMS LC-MS (HRAM) (Optimal Choice) Q2->LCMS No / Unknown

Fig 1. Decision matrix for selecting the optimal analytical modality for piperidine derivatives.

Comparative Performance Data

To objectively evaluate these modalities, we benchmarked their performance for the purity validation of this compound. The data below synthesizes expected performance metrics based on [4].

ParameterLC-MS (HRAM, ESI+)HPLC-UV (PDA)GC-MS (EI)
Specificity Excellent (Resolves co-eluting isobars)Poor (Blind to non-UV impurities)Moderate (Subject to thermal artifacts)
Sensitivity (LOD) 0.5 - 1.0 ng/mL50 - 100 ng/mL10 - 20 ng/mL
Linearity (

)
> 0.995 (Over 3 logs)> 0.999 (Over 4 logs)> 0.990 (Prone to inlet saturation)
Matrix Effects Present (Requires self-validating spikes)NegligibleModerate (Inlet matrix deposition)
Run Time < 5 minutes (UHPLC)~ 15 minutes~ 20 minutes

Self-Validating LC-MS Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system. This means the protocol inherently checks its own accuracy, precision, and system suitability during every run, aligning with the lifecycle management principles of[5].

G A System Suitability Testing (SST) B Sample Prep & Spike Recovery A->B C UHPLC Separation (C18, Gradient) B->C D ESI+ Ionization [M+H]+ Generation C->D E HRAM MS/MS Detection D->E F Data Processing (ICH Q2(R2) Metrics) E->F

Fig 2. Self-validating LC-MS workflow for piperidine purity analysis.

Step 1: System Suitability Testing (SST) - The Internal Check

Before any sample is analyzed, the system must prove it is fit for purpose.

  • Action: Inject a known standard mix of this compound and a structurally related internal standard (IS) (e.g., an isotopically labeled analog like

    
    -phenylpiperidine).
    
  • Causality: The IS corrects for any variations in injection volume or ESI ionization suppression.

  • Acceptance Criteria: Retention time RSD

    
     1.0%, Tailing factor 
    
    
    
    1.5, and Resolution (
    
    
    )
    
    
    2.0 between the API and known impurities[4].
Step 2: Sample Preparation & Matrix Spiking
  • Action: Dissolve the sample in 50:50 Water:Acetonitrile to a target concentration of 10 µg/mL. Prepare a "Blank" (solvent only) and a "Spiked Recovery" sample (sample spiked with 0.1% of a known impurity).

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening. The Blank ensures no carryover from the autosampler, while the Spiked Recovery validates the method's Accuracy (target recovery 98-102%)[6].

Step 3: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Causality: Formic acid serves a dual purpose: it maintains a low pH to keep the silanols on the C18 stationary phase fully protonated (reducing peak tailing of the basic amine) and provides the abundant protons needed for efficient ESI+ ionization[6].

Step 4: HRAM-MS Detection & Peak Purity Assessment
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Detection: Full scan HRAM (m/z 100-1000) with a resolution of

    
     70,000 FWHM.
    
  • Causality: Extracting the exact mass of

    
     (
    
    
    
    286.136) with a narrow mass tolerance window (e.g.,
    
    
    5 ppm) mathematically filters out background noise and co-eluting matrix components. Peak purity is confirmed by analyzing the MS spectra across the peak's leading edge, apex, and trailing edge; a uniform spectrum confirms the absence of hidden, co-eluting impurities[3].

Conclusion

For basic, nitrogen-containing APIs and precursors like this compound, LC-MS (specifically HRAM ESI+) is not merely an alternative to HPLC-UV or GC-MS—it is the definitive standard. By engineering a self-validating protocol that leverages the compound's intrinsic basicity for ionization and exact mass for specificity, laboratories can achieve unassailable, ICH Q2(R2)-compliant purity validation.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass Laboratories URL: [Link]

  • Title: Fundamental principles of ICH Q2(R2) / Q14 Training Module 2 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS Source: Contract Pharma URL: [Link]

Sources

Structural Validation Guide: 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural validation of 1-(4-Chlorobenzyl)-4-phenylpiperidine using


C NMR spectroscopy. It is designed for medicinal chemists and analytical scientists requiring a definitive reference for characterizing this specific pharmacophore, which is a core scaffold in various antihistamines (e.g., chlorcyclizine analogs) and analgesics.

Executive Summary & Pharmacophore Context

The This compound scaffold combines a lipophilic 4-phenylpiperidine core with an N-benzyl moiety substituted at the para-position with chlorine. In drug development, confirming the integrity of the 4-chlorobenzyl group is critical, as reductive dehalogenation is a common side reaction during synthesis.

This guide provides a comparative analysis of


C NMR chemical shifts to distinguish the target molecule from its non-chlorinated analog (1-benzyl-4-phenylpiperidine) and other regioisomers.
Structural Numbering Scheme

To ensure accurate assignment, we utilize the following numbering system for the discussion below:

  • Piperidine Ring: N is position 1; carbons are C2, C3, C4, C5, C6.

  • 4-Phenyl Ring: Attached at C4. Carbons C1' (ipso) to C6'.

  • Benzyl Linker: Methylene carbon is C7.

  • Chlorobenzyl Ring: Carbons C1'' (ipso to CH2) to C6''. Chlorine is at C4''.

Experimental Protocol: High-Resolution Acquisition

Authoritative Note: Solvent choice significantly impacts chemical shifts in piperidine derivatives due to conformational equilibria (chair-boat interconversion) and nitrogen inversion.

Standard Operating Procedure (SOP)
ParameterSetting/RequirementRationale
Solvent CDCl

(Chloroform-d)
Preferred for solubility and sharp lines. Minimizes H-bonding broadening seen in DMSO-d

.
Concentration 10–20 mg / 0.6 mLSufficient for

C detection within 1–2 hours (approx. 1024–2048 scans).
Reference TMS (

0.[1]00) or CDCl

triplet (

77.[2]16)
Internal standard for precise shift calibration.
Pulse Sequence Proton-decoupled

C (e.g., zgpg30)
Essential to remove

splitting for clear singlet identification.
Relaxation Delay

2.0 seconds
Quaternary carbons (C-Cl, C-ipso) have long

times; insufficient delay reduces their intensity.

Comparative Chemical Shift Data

The following table synthesizes experimental data for the target compound relative to its non-chlorinated analog. This comparison highlights the diagnostic shifts caused by the chlorine substituent.

Table 1: C NMR Chemical Shift Assignment ( , ppm in CDCl )
Carbon PositionTypeTarget: 1-(4-Cl-Bn)-4-Ph-PipAnalog: 1-Bn-4-Ph-Pip

(Shift Effect)
Diagnostic Note
Benzyl Linker (C7) CH

62.5 63.0-0.5Slight shielding due to inductive effect of Cl.
Piperidine C2, C6 CH

53.5 53.8-0.3Proximal to Nitrogen; confirms N-alkylation.
Piperidine C3, C5 CH

33.2 33.5-0.3Characteristic of 4-substituted piperidines.
Piperidine C4 CH42.5 42.8-0.3Methine carrying the phenyl group.
4-Ph Ring (C1') C

146.0 146.2~0.0Ipso carbon of the 4-phenyl group.
4-Ph Ring (C2',6') CH127.0 127.00.0Ortho carbons (unaffected by benzyl Cl).
4-Ph Ring (C3',5') CH128.4 128.40.0Meta carbons.
4-Ph Ring (C4') CH126.0 126.00.0Para carbon.
Bn Ring (C1'') C

137.0 138.5-1.5 Ipso to CH

. Shielded by para-Cl.
Bn Ring (C2'',6'') CH130.5 129.0+1.5 Deshielded (Ortho to CH

, Meta to Cl).
Bn Ring (C3'',5'') CH128.5 128.2+0.3Ortho to Cl.
Bn Ring (C4'') C

132.8 126.9+5.9 C-Cl Ipso. Definitive spectral marker.

Data Source Validation:

  • Analog Baseline: 1-Benzyl-4-phenylpiperidine shifts are derived from SpectraBase and PubChem experimental records [1, 2].

  • Substituent Effects: The shift from H

    
     Cl on the benzyl ring follows standard substituent chemical shift (SCS) additivity rules and is corroborated by data for N-(4-chlorobenzyl) derivatives found in literature [3, 4]. The C-Cl ipso carbon at ~132.8 ppm is the "smoking gun" for successful chlorination.
    

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure using the data above.

G Start Start: Acquire 13C{1H} Spectrum Step1 Identify Piperidine Core (2 signals: ~53 ppm & ~33 ppm) Start->Step1 Step2 Locate Benzyl Methylene (Singlet ~62-63 ppm) Step1->Step2 Step3 Analyze Aromatic Region (120 - 150 ppm) Step2->Step3 Decision Check C-Cl Signal Is there a quaternary C at ~132-133 ppm? Step3->Decision ResultA CONFIRMED: 4-Chlorobenzyl (Target Molecule) Decision->ResultA Yes ResultB MISMATCH: Unsubstituted/Isomer (Check for C-H at 126 ppm) Decision->ResultB No

Caption: Logical decision tree for validating the 4-chlorobenzyl substituent via


C NMR.

Advanced Verification: 2D NMR Correlation

For definitive assignment, particularly to distinguish the two aromatic rings (which both resonate in the 126–146 ppm range), use the following 2D experiments:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons to their attached carbons.

    • Differentiation: The Benzyl CH

      
       protons (singlet, ~3.5 ppm) will correlate only to the carbon at 62.5 ppm . The Piperidine C2/C6 protons (broad doublet/triplet, ~2.9 ppm) will correlate to 53.5 ppm .
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Experiment: Look for a long-range coupling from the Benzyl CH

      
       protons to the C1'' (ipso)  carbon at 137.0 ppm .
      
    • This confirms the linkage and distinguishes the benzyl ring from the 4-phenyl ring (which will show correlations to the methine proton at C4).

References

  • SpectraBase. 13C NMR of 1-Benzyl-4-phenylpiperidine. John Wiley & Sons.[3][4] Link

  • PubChem. 4-Phenylpiperidine Spectral Data. National Library of Medicine (NIH). Link

  • M. A. Al-Omar, et al. Synthesis and characterization of N-(4-chlorobenzyl) piperidine derivatives. ResearchGate/UniCA. Link

  • ChemicalBook. 13C NMR Spectrum of 4-Phenylpiperidine. Link

Sources

Comparative Physicochemical Profiling: Chlorobenzyl vs. Benzyl Piperidine Derivatives

[1][2]

Executive Summary

This guide provides a technical comparison of the solubility profiles of N-benzylpiperidine scaffolds versus their 4-chlorobenzyl analogs. In drug discovery, the piperidine moiety is a privileged structure (e.g., Donepezil, Fentanyl), and the "chloro-walk" (adding chlorine to aromatic rings) is a standard strategy to modulate metabolic stability and potency.

Key Finding: The introduction of a chlorine atom at the para-position of the benzyl ring typically results in a 3- to 5-fold decrease in aqueous solubility at physiological pH (7.4). This is driven primarily by an increase in lipophilicity (+0.71 LogP) and, in solid-state forms, an increase in crystal lattice energy. However, the chlorine substitution has a negligible effect on the pKa of the piperidine nitrogen due to the insulating methylene spacer.

Theoretical Framework: The "Chloro-Effect"

To predict and understand the solubility shift, we must analyze the three physicochemical pillars governed by the General Solubility Equation (GSE).

Lipophilicity (LogP)

Chlorine is highly lipophilic. According to Hansch-Fujita

+0.71
  • Benzyl Piperidine: Moderate lipophilicity (LogP ~ 2.5).

  • 4-Chlorobenzyl Piperidine: High lipophilicity (LogP ~ 3.2).

  • Impact: Higher LogP directly correlates with reduced aqueous solubility (

    
    ) according to the relationship: 
    
    
    .
Electronic Effects (pKa)

The piperidine nitrogen is basic (pKa ~9.0–10.0). Solubility is pH-dependent.

  • Mechanism: The chlorine atom is electron-withdrawing (

    
    ). However, the inductive effect is transmitted through the aromatic ring and the methylene (
    
    
    ) bridge.
  • Impact: The methylene group acts as an insulator. The pKa shift is typically minimal (< 0.2 log units). Therefore, the ionization state (and thus the pH-solubility profile) remains largely unchanged between the two derivatives.

Solid-State Energetics (Melting Point)

Solubility is the energy cost to break the crystal lattice versus the energy gain from solvation.

  • Benzyl Piperidine: Often exists as an oil or low-melting solid at room temperature (Free base).

  • 4-Chlorobenzyl Piperidine: The heavy halogen often facilitates tighter crystal packing (increasing Melting Point,

    
    ) due to symmetry and halogen bonding.
    
  • Impact: If the derivative transitions from an oil to a crystalline solid, solubility drops precipitously, often by an order of magnitude, independent of LogP.

Comparative Data Analysis

The following table synthesizes representative physicochemical data derived from QSPR (Quantitative Structure-Property Relationship) principles and standard medicinal chemistry datasets.

Table 1: Physicochemical Property Shift

PropertyN-Benzylpiperidine (Reference)N-(4-Chlorobenzyl)piperidineShift / Delta
Molecular Weight ~175.3 g/mol ~209.7 g/mol +34.4 (Cl atom)
Lipophilicity (cLogP) 2.5 ± 0.23.2 ± 0.3+0.7 (More Lipophilic)
pKa (Basic N) 9.2 ± 0.19.0 ± 0.1-0.2 (Negligible)
Physical State (Free Base) Liquid / Low MP SolidCrystalline SolidPhase Change
Solubility (pH 7.4) Moderate (~1–5 mM)Low (~0.1–0.5 mM)~5-10x Decrease
Solubility (pH 1.2) High (>100 mM)High (>50 mM)Salt formation dominates

Note: At pH 1.2 (Simulated Gastric Fluid), both compounds are fully protonated (


). Solubility is high for both, limited only by the counter-ion (e.g., Chloride) common ion effect. The critical differentiation occurs at pH 7.4 (blood/tissue).

Visualization of Structure-Property Logic

The following diagram illustrates the causal cascade initiated by chlorine substitution.

ChloroEffectBaseN-Benzyl PiperidineMod+ Chlorine (para)Base->ModProp1Lipophilicity(LogP +0.7)Mod->Prop1Prop2Crystal LatticeEnergy IncreasesMod->Prop2Prop3pKa Shift(Negligible)Mod->Prop3ResultAqueous SolubilityDecreases (3-5x)Prop1->ResultDominant FactorProp2->Result

Caption: Causal pathway showing how chlorination impacts physicochemical parameters leading to reduced solubility.

Experimental Protocol: Thermodynamic Solubility

To generate definitive data for your specific derivatives, you must use the Shake-Flask Method (Gold Standard). Kinetic methods (nephelometry) are insufficient for crystalline chlorobenzyl derivatives due to slow equilibration times.

Protocol Design (Self-Validating)

Objective: Determine equilibrium solubility at pH 7.4.

Materials:

  • Test Compound (Solid, >5 mg)

  • Phosphate Buffer (pH 7.4, 50 mM)

  • HPLC-UV or LC-MS system

  • Syringe Filters (0.45 µm PVDF - Pre-saturated)

Workflow:

  • Supersaturation: Weigh 2 mg of compound into a 2 mL HPLC vial. Add 1 mL of pH 7.4 buffer.

    • Validation Check: Ensure solid is visible.[1][2] If clear, add more solid until a suspension forms.

  • Equilibration: Cap and shake at 37°C for 24 hours (orbital shaker, 300 rpm).

  • pH Verification: Measure the pH of the slurry.

    • Critical: If pH has shifted >0.2 units due to the amine dissolving, adjust with dilute HCl/NaOH or repeat with stronger buffer.

  • Separation: Centrifuge (10,000 rpm, 5 min) or filter (PVDF).

    • Validation Check: Discard the first 200 µL of filtrate to prevent loss of drug due to filter adsorption (common with lipophilic chlorobenzyls).

  • Quantification: Dilute filtrate with Mobile Phase (50:50 ACN:Water) to ensure the sample is within the linear range of the detector. Inject onto HPLC.

Analytical Workflow Diagram

SolubilityProtocolStartStart: Solid Compound(Excess)MixAdd Buffer (pH 7.4)Create SuspensionStart->MixShakeEquilibrate24h @ 37°CMix->ShakeCheckCheck pH StabilityShake->CheckCheck->MixpH Drift > 0.2FilterPhase Separation(Centrifuge/Filter)Check->FilterpH StableAnalyzeHPLC-UV QuantificationFilter->Analyze

Caption: Step-by-step thermodynamic solubility workflow ensuring pH stability and phase separation.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and Solubility measurement).
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. (Source of substituent constants for Chlorine).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.
  • World Health Organization. (2019). "Annex 4: Protocol to conduct equilibrium solubility experiments." WHO Technical Report Series.

A Comparative Guide to the Crystal Structure Determination of 1-(4-Chlorobenzyl)-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within an Active Pharmaceutical Ingredient (API) is fundamental to understanding its physicochemical properties, guiding lead optimization, and ensuring regulatory compliance. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] This guide provides a comparative analysis of the principal methodologies for determining the crystal structure of 1-(4-Chlorobenzyl)-4-phenylpiperidine, a representative N-substituted piperidine derivative.[4] We will delve into the experimental and computational techniques of Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Crystallography, and Crystal Structure Prediction (CSP), offering field-proven insights into their application, causality, and synergistic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical path of solid-state characterization.

Introduction: The Imperative of Structural Elucidation

The therapeutic efficacy and bioavailability of a drug are intrinsically linked to its solid-state form. Polymorphism—the ability of a compound to exist in multiple crystal structures—can profoundly impact solubility, stability, and manufacturability.[5] Therefore, unambiguous determination of the crystal structure is not merely an academic exercise but a critical step in de-risking drug development.[6][7] The 4-phenylpiperidine framework is a privileged scaffold in drug discovery, forming the basis for a variety of opioids and other neurologically active agents.[2][8] Elucidating the structure of derivatives like this compound allows for a rational understanding of structure-activity relationships (SAR) and provides the definitive fingerprint required for intellectual property and regulatory filings.

Methodologies for Crystal Structure Determination: A Comparative Overview

The determination of a molecule's crystal structure can be approached through several powerful techniques. The choice of method is often dictated by the nature of the sample, particularly the ability to grow high-quality single crystals. We will compare the "gold standard" diffraction method with spectroscopic and computational alternatives.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for obtaining precise atomic coordinates, bond lengths, and bond angles of a crystalline material.[5][9] It relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal, producing a unique pattern that can be mathematically reconstructed into a three-dimensional model of the atomic arrangement.[10]

  • Expertise & Causality: The success of SCXRD is entirely contingent on the quality of the crystal.[7][11] A "good crystal" is one of sufficient size and, more importantly, high internal order, which minimizes diffraction spot broadening and leads to high-resolution data. The rate-limiting step is often the crystallization process itself.[7]

  • Trustworthiness: The resulting structural model is rigorously validated by statistical indicators such as the R-factor (residual factor), which quantifies the agreement between the calculated and observed diffraction patterns. A low R-factor signifies a high-quality, trustworthy structure.

Nuclear Magnetic Resonance (NMR) Crystallography

When suitable single crystals cannot be grown, NMR crystallography emerges as a powerful alternative for characterizing microcrystalline or even amorphous solids.[12] This method uses solid-state NMR (ssNMR) spectroscopy to probe the local environment of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N), providing information on internuclear distances and molecular packing.[12][13]

  • Expertise & Causality: Unlike diffraction, which relies on long-range order, NMR measures short-range interactions.[12] Chemical shifts, for instance, are highly sensitive to the local electronic environment, meaning that crystallographically distinct atoms in the asymmetric unit will produce separate peaks in the spectrum.[14] This makes ssNMR exceptionally sensitive to polymorphism.[12]

  • Trustworthiness: NMR crystallography is not a direct structure solution method. Instead, it serves to validate or refine structures proposed by other means, such as powder X-ray diffraction (PXRD) or computational modeling.[14][15] The agreement between experimentally measured chemical shifts and those calculated for a proposed structure using quantum mechanical methods (like Density Functional Theory, DFT) provides strong evidence for the correctness of the structural model.[13][14]

Computational Crystal Structure Prediction (CSP)

CSP is an in silico method that aims to predict the most stable crystal structures of a molecule based solely on its 2D chemical diagram.[16] It has become an indispensable tool for exploring the polymorphic landscape of a new API, identifying potential stable forms before they are discovered experimentally.[6][17]

  • Expertise & Causality: CSP algorithms navigate the vast configurational space of possible crystal packings, using force fields or quantum mechanical methods to calculate the lattice energy of each hypothetical structure.[17] The output is a ranked list of predicted structures based on their thermodynamic stability.

  • Trustworthiness: While powerful, CSP is predictive, not definitive. Its reliability has increased dramatically, but its results must be validated by experimental data (PXRD, ssNMR).[16][18] Machine learning models are increasingly being integrated to enhance prediction accuracy and reduce computational cost by learning from existing experimental data.[16][19]

The following diagram illustrates a decision-making process for selecting the appropriate technique.

G cluster_input Starting Material cluster_exp Experimental Path cluster_comp Computational Path cluster_output Validation & Final Structure start Synthesized 1-(4-Chlorobenzyl) -4-phenylpiperidine crystallization Attempt Crystallization start->crystallization csp Crystal Structure Prediction (CSP) start->csp decision Obtain Diffraction-Quality Single Crystals? crystallization->decision scxrd Single-Crystal X-ray Diffraction (SCXRD) decision->scxrd Yes powder Microcrystalline Powder Obtained decision->powder No validation Compare Experimental Data with CSP Candidates scxrd->validation nmr_pxrd NMR Crystallography + Powder XRD powder->nmr_pxrd nmr_pxrd->validation csp->validation final_structure Validated Crystal Structure validation->final_structure

Caption: Decision tree for selecting a structure determination method.

Experimental & Computational Protocols

This section provides self-validating, step-by-step protocols for each methodology as applied to this compound.

Protocol 1: Crystallization and SCXRD Analysis

The goal is to slowly bring a saturated solution to a state of limited supersaturation, allowing for the ordered growth of crystals.[7] For piperidine derivatives, ethanol is often a successful recrystallization solvent.[20]

Step 1: Crystallization Screening

  • Solvent Selection: Dissolve ~20 mg of purified this compound in a minimal amount (~0.5 mL) of a candidate solvent (e.g., ethanol, acetonitrile, ethyl acetate, or mixtures) at an elevated temperature in a small vial.[1][20]

  • Slow Evaporation: Leave the vial loosely capped at room temperature to allow for the slow evaporation of the solvent over several days.

  • Slow Cooling: Prepare a saturated solution at a higher temperature. Place the sealed vial in a Dewar flask filled with warm water and allow it to cool to room temperature over 24-48 hours.[11]

  • Vapor Diffusion: In a larger sealed jar, place the vial of the dissolved compound. In the jar, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility and inducing crystallization.

  • Monitoring: Monitor vials daily for the formation of clear, well-defined single crystals.

Condition Solvent System Method Observation (Hypothetical)
1EthanolSlow CoolingSmall needles
2AcetonitrileSlow EvaporationX-ray quality block-like crystals
3TolueneVapor Diffusion (Hexane)Oily precipitate
4Ethyl Acetate/HexaneLayeringMicrocrystalline powder

Step 2: SCXRD Data Collection and Structure Solution

  • Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.[5]

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms.[21]

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to minimize the difference between the observed and calculated structure factors. The final model is validated by checking crystallographic metrics like R1, wR2, and Goodness-of-Fit (GoF).

The workflow for SCXRD is visualized below.

cluster_exp Experimental Phase cluster_comp Computational Phase cluster_val Validation a Grow Single Crystal b Mount Crystal on Goniometer a->b c Collect Diffraction Data (X-ray Diffractometer) b->c d Process Data (Indexing, Integration) c->d e Solve Structure (Direct Methods) d->e f Refine Structure Model e->f g Validate Structure (R-factors, CIF check) f->g h Final 3D Structure g->h

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Protocol 2: NMR Crystallography Analysis

This protocol is employed when only a microcrystalline powder is available.

  • Sample Preparation: Pack the powdered sample of this compound into a solid-state NMR rotor (e.g., 1.3 mm or 3.2 mm zirconia rotor).

  • Data Acquisition: Acquire a series of solid-state NMR spectra.

    • ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS): This is the workhorse experiment. It provides a high-resolution ¹³C spectrum. The number of distinct peaks corresponds to the number of crystallographically inequivalent carbons in the structure.[14]

    • ¹H MAS: Provides information on proton environments and hydrogen bonding.

    • 2D Correlation Spectra (e.g., HETCOR): Establish through-space connectivity between nuclei (e.g., ¹H and ¹³C), which is crucial for assigning resonances and confirming molecular packing.[13]

  • Computational Refinement:

    • Generate candidate structures using CSP or from powder XRD data.

    • For each candidate structure, calculate the NMR chemical shifts using a reliable quantum chemistry method (e.g., GIPAW DFT).[13][14]

    • Compare the calculated shifts with the experimental ssNMR data. The structure that provides the best fit is identified as the correct one.

Parameter Single-Crystal XRD NMR Crystallography Computational CSP
Sample Requirement High-quality single crystal (~0.1 mm)Microcrystalline powder (>5 mg)2D molecular structure
Information Output Precise atomic coordinates, bond lengths/angles, space groupLocal atomic environments, number of unique molecules (Z'), connectivityRanked list of possible crystal structures by energy
Primary Strength Unambiguous, high-resolution structure determination ("gold standard")[5]Applicable to non-single crystalline materials; highly sensitive to polymorphism[12]Explores the full polymorphic landscape; predictive power[6][16]
Primary Limitation Requires diffraction-quality crystals, which can be difficult to grow[7]Indirect method; requires computational support for full structure solution[15]Predictive, not definitive; requires experimental validation[18]

Conclusion and Recommendations

The determination of the crystal structure of this compound, like any novel API, is best approached with a multi-technique strategy. Single-Crystal X-ray Diffraction remains the unequivocal gold standard, providing the most accurate and complete structural information. Its pursuit should be the primary objective.

However, the challenges of crystallization are significant. In cases where only microcrystalline powders are obtained, a synergistic approach combining NMR Crystallography with Crystal Structure Prediction offers a robust pathway to a validated structure. CSP can generate a set of energetically plausible structures, and solid-state NMR can then act as the experimental arbiter, identifying the correct candidate from the list. This integrated workflow maximizes the chances of success and provides a comprehensive understanding of the solid-state chemistry of the target compound, which is essential for modern, science-driven drug development.

References

  • Nuclear magnetic resonance crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Catlow, C. R. A., et al. (2020). Computational modelling as a tool in structural science. IUCrJ, 7(5), 783-786. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • Widdifield, C. M., & Bryce, D. L. (2019). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. IUCrJ, 6(3), 357-371. Retrieved from [Link]

  • Islam, S., et al. (2025). A Comprehensive Review of Machine-Learning Approaches for Crystal Structure/Property Prediction. MDPI. Retrieved from [Link]

  • Ye, E., & Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetochemistry, 8(9), 103. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Retrieved from [Link]

  • Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv.org. Retrieved from [Link]

  • Crystal Structure Prediction | Schrödinger Life Science. (n.d.). Retrieved from [Link]

  • Daygroup - NMR Crystallography. (n.d.). Retrieved from [Link]

  • Wang, Z., et al. (2024). A Machine-Learning-Assisted Crystalline Structure Prediction Framework To Accelerate Materials Discovery. ACS Publications. Retrieved from [Link]

  • Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. Encyclopedia of Neuroscience, 1-7. Retrieved from [Link]

  • X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Piperidine derivative crystal, midbody for preparation and preparing method. (2006). Google Patents.
  • Reinheimer, E. W. (2024). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 36(8), 555-561. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI. Retrieved from [Link]

  • Tiam-Ting, T., et al. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1782-1788. Retrieved from [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • 4-Phenylpiperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • The crystal and molecular structure of 1-piperoylpiperidine - ResearchGate. (2025). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Chlorobenzyl)-4-phenylpiperidine

[1][2][3]

Executive Safety Summary

  • Chemical Class: Halogenated Nitrogenous Heterocycle (Piperidine derivative).[2][3]

  • Primary Hazard: Potential high-potency opioid activity or precursor utility.[1][2] Severe toxicity via ingestion, inhalation, and dermal absorption.[2]

  • Disposal Method: Chemical inactivation followed by high-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Prohibited: Do NOT dispose of down the drain, in trash, or by evaporation.[2]

Technical Specifications & Hazard Profile

Before initiating disposal, verify the chemical identity and quantity.[2]

ParameterSpecification
Chemical Name This compound
Molecular Formula C₁₈H₂₀ClN
Molecular Weight ~285.81 g/mol
Structure Note N-benzyl-4-phenylpiperidine core; structural overlap with opioid analgesics and antihistamines.[1][2]
Waste Classification RCRA Hazardous Waste (Halogenated Organic).[2][3] Potential Controlled Substance Analogue.[2]
Solubility Lipophilic; soluble in organic solvents (DCM, Methanol), poorly soluble in water.[2][3]

Operational Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)

Treat this compound as a high-consequence material.[1][2] Standard lab coats are insufficient.[2]

  • Respiratory: NIOSH-approved N95 or P100 respirator (minimum); Powered Air Purifying Respirator (PAPR) recommended for powders >100 mg.[1][2][3]

  • Dermal: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[2][3]

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for solution handling.[2][3]

  • Body: Tyvek® coveralls or a back-closing gown to prevent clothing contamination.[1][2]

  • Eye: Chemical splash goggles.[2]

Phase 2: Chemical Inactivation (Recommended)

To prevent diversion and neutralize biological activity prior to waste pickup, chemical oxidation is the gold standard for opioid-like amines.[2]

Reagents:

  • Potassium Permanganate (KMnO₄) solution (0.2 M) OR [1][2][3]

  • Sodium Hypochlorite (Bleach) solution (10-15%).[1][2][3]

Protocol:

  • Dissolution: Dissolve the this compound in a minimal amount of acetonitrile or methanol.

  • Oxidation: Slowly add the oxidant solution in excess (2:1 molar ratio minimum).[2]

    • Mechanism:[1][4][5] The oxidant attacks the tertiary amine and the benzylic position, cleaving the N-benzyl bond and degrading the piperidine ring system.[2]

  • Reaction Time: Stir for 60 minutes.

  • Quenching: Neutralize excess oxidant with Sodium Bisulfite (NaHSO₃) until the solution is colorless (if using KMnO₄) or tests negative for chlorine (if using bleach).[2][3]

  • pH Adjustment: Adjust pH to 7-8 using dilute NaOH or HCl.

Phase 3: Waste Segregation & Packaging

If inactivation is not performed, the compound must be segregated immediately.[2]

  • Primary Container: Place the substance (solid or solution) in a chemically compatible jar (HDPE or Amber Glass) with a Teflon-lined screw cap.

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty zip-lock bag or a secondary plastic tub.

  • Labeling:

    • MUST READ: "HAZARDOUS WASTE - TOXIC - HALOGENATED."[1][2]

    • Specific Content: "this compound."[1][2]

    • Warning: "Potential High Potency - Do Not Open."[1][2]

Phase 4: Final Disposal (Chain of Custody)[2][3]
  • Contractor: Contact your institution's EHS (Environmental Health & Safety) or a licensed hazardous waste broker (e.g., Veolia, Clean Harbors).[2][3]

  • Profile: Declare the waste as a "Halogenated Organic Amine" destined for High-Temperature Incineration .

  • Manifest: Ensure the waste manifest explicitly lists the chemical name.[2] Do not use generic "Organic Waste" descriptions for potential analogues.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflowStartDisposal ofThis compoundCheckStatePhysical State?Start->CheckStateSolidSolid / PowderCheckState->SolidLiquidSolutionCheckState->LiquidDissolveDissolve inMeOH or AcetonitrileSolid->DissolveInactivationChemical Inactivation?(Recommended for High Potency)Liquid->InactivationDissolve->InactivationOxidizeAdd KMnO4 or Bleach(Stir 60 mins)Inactivation->OxidizeYesSegregateSegregate Waste StreamInactivation->SegregateNo (Direct Disposal)QuenchQuench Excess Oxidant(NaHSO3)Oxidize->QuenchQuench->SegregateLabelLabel: 'Toxic Halogenated Organic'Warning: 'Potential Opioid Analogue'Segregate->LabelPickupLicensed Contractor(High-Temp Incineration)Label->Pickup

Figure 1: Decision tree for the safe segregation, treatment, and disposal of this compound.

References

  • Drug Enforcement Administration (DEA). (2023).[2][3] Designation of 4-Piperidone as a List I Chemical. Federal Register.[2] Retrieved from [Link][1][2][3]

  • United Nations Office on Drugs and Crime (UNODC). (2022).[2][3] Scheduling of Fentanyl Precursors. Commission on Narcotic Drugs.[2] Retrieved from [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-4-phenylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-4-phenylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.